Loribid
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H18ClN3O5 |
|---|---|
Molecular Weight |
367.78 g/mol |
IUPAC Name |
7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10?,11-,12?;/m1./s1 |
InChI Key |
GPYKKBAAPVOCIW-HZKXUOCSSA-N |
SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |
Isomeric SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |
Origin of Product |
United States |
Foundational & Exploratory
Loracarbef's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of loracarbef, a synthetic carbacephem antibiotic, against gram-positive bacteria. Loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability. This is achieved through the targeted inactivation of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This document summarizes the available quantitative data on the susceptibility of key gram-positive pathogens to loracarbef, details the experimental protocols for assessing its antimicrobial activity and target engagement, and provides visual representations of its mechanism of action and experimental workflows.
Introduction
Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Structurally analogous to second-generation cephalosporins, it is a chemical derivative of cefaclor, with a methylene group substituting the sulfur atom in the dihydrothiazine ring, a modification that confers enhanced chemical stability. Its spectrum of activity includes a range of gram-positive and gram-negative bacteria. This guide focuses specifically on its interaction with and effects on gram-positive organisms, a critical area of interest for antimicrobial research and development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of loracarbef against gram-positive bacteria is the disruption of peptidoglycan synthesis, an indispensable component of the bacterial cell wall.[1] This process can be delineated into the following key stages:
-
Target Binding: Loracarbef covalently binds to the active site of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1]
-
Inhibition of Transpeptidation: PBPs are transpeptidases that catalyze the final step in peptidoglycan assembly: the cross-linking of peptide side chains of adjacent glycan strands. This cross-linking is vital for the structural rigidity and integrity of the cell wall. By binding to PBPs, loracarbef inhibits this crucial transpeptidation reaction.[1]
-
Cell Wall Destabilization: The inhibition of PBP activity prevents the formation of a stable, cross-linked peptidoglycan mesh. This leads to the synthesis of a weakened and defective cell wall.[1]
-
Bacterial Cell Lysis: A compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, resulting in cell lysis and, consequently, bacterial death.[1]
Quantitative Data: In Vitro Susceptibility of Gram-Positive Bacteria
The in vitro activity of loracarbef against clinically relevant gram-positive pathogens is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Gram-Positive Bacterium | MIC Range (μg/mL) | MIC90 (μg/mL) | Citation(s) |
| Streptococcus pneumoniae | 0.25 - 2.0 | 2.0 | [2][3] |
| Staphylococcus aureus (β-lactamase negative) | 1.0 - 2.0 | 2.0 | [2] |
| Staphylococcus aureus (β-lactamase positive) | 8.0 | 8.0 | [2] |
| Streptococcus pyogenes | ≤0.06 - 1.0 | 1.0 | [2] |
Note: Loracarbef is inactive against methicillin-resistant strains of S. aureus.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the minimum concentration of loracarbef that inhibits the growth of a specific gram-positive bacterium.
Materials:
-
Pure culture of the gram-positive test bacterium
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae[5]
-
Loracarbef powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation:
-
From an overnight culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[6]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]
-
-
Preparation of Loracarbef Dilutions:
-
Prepare a stock solution of loracarbef in a suitable solvent and dilute it further in CAMHB to twice the highest desired test concentration.
-
In a 96-well plate, add 100 μL of CAMHB to all wells except the first column.
-
Add 200 μL of the twice-concentrated loracarbef solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 μL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 μL from the last well in the dilution series.
-
-
Inoculation and Incubation:
-
Add 100 μL of the prepared bacterial inoculum to each well containing the loracarbef dilutions, resulting in a final volume of 200 μL and the desired final antibiotic concentrations and bacterial density.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of loracarbef at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.[6]
-
Penicillin-Binding Protein (PBP) Binding Assay
This competitive binding assay is used to determine the affinity of loracarbef for specific PBPs. It involves competing loracarbef with a fluorescently labeled β-lactam, such as Bocillin-FL, for binding to PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs from the target gram-positive organism.
-
Loracarbef
-
Bocillin-FL (fluorescent penicillin derivative)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel scanner
Protocol:
-
Membrane Preparation:
-
Grow the gram-positive bacteria to mid-log phase and harvest by centrifugation.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in PBS and determine the protein concentration.
-
-
Competitive Binding:
-
In separate tubes, pre-incubate the membrane preparation with a range of concentrations of loracarbef for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.
-
Include a control sample with no loracarbef.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of Bocillin-FL to each tube and incubate for a further defined period (e.g., 15 minutes at 37°C) to label any PBPs not bound by loracarbef.
-
-
SDS-PAGE and Visualization:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in the different loracarbef concentration lanes.
-
The concentration of loracarbef that results in a 50% reduction in the fluorescence intensity of a specific PBP band, compared to the control lane, is determined as the IC50 value. This value is an inverse measure of the binding affinity of loracarbef for that particular PBP.
-
Visualizations
Mechanism of Action of Loracarbef
Caption: Loracarbef inhibits bacterial cell wall synthesis by binding to PBPs.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Loracarbef is a bactericidal agent that effectively targets and disrupts the cell wall synthesis of gram-positive bacteria through the inhibition of penicillin-binding proteins. While specific quantitative data on its binding affinity to individual PBPs is not extensively documented in recent literature, its in vitro efficacy is well-established through MIC data. The experimental protocols detailed in this guide provide a framework for the continued investigation of loracarbef and other β-lactam antibiotics, which is crucial for understanding their mechanisms of action and for the development of new therapeutic strategies to combat bacterial infections. Further research to elucidate the specific PBP selectivity profile of loracarbef in key gram-positive pathogens would provide a more complete understanding of its antibacterial activity.
References
- 1. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors [mdpi.com]
- 2. In vitro susceptibilities of common pediatric pathogens to LY163892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Loracarbef (LY163892) versus cefaclor in the treatment of bacterial skin and skin-structure infections in an adult population - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Stability of Loribid (Loracarbef)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and stability of Loribid, a brand name for the antibiotic loracarbef. As a carbacephem β-lactam antibiotic, loracarbef exhibits enhanced chemical stability compared to its cephalosporin analogues, a key attribute influencing its formulation, storage, and therapeutic efficacy. This document details its structural features, physicochemical properties, and stability profile under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed experimental protocols for stability-indicating analytical methods are provided, alongside a summary of degradation pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of loracarbef.
Chemical Structure and Physicochemical Properties
Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class.[1] Chemically, it is an analog of cefaclor where a methylene group replaces the sulfur atom in the dihydrothiazine ring, a structural modification that confers greater chemical stability.[2][3]
IUPAC Name: (6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate[1]
Synonyms: this compound, LY 163892 monohydrate[1]
CAS Number: 76470-66-1[1]
Structural Formula
The chemical structure of loracarbef is presented below:
Caption: Chemical Structure of Loracarbef.
Physicochemical Properties
A summary of the key physicochemical properties of loracarbef is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ClN₃O₄·H₂O | [1] |
| Molecular Weight | 367.78 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 205-215 °C (with decomposition) | [5] |
Chemical Stability
The enhanced chemical stability of loracarbef is a hallmark of its molecular design.[1][6] This section details its stability profile under various conditions.
pH-Dependent Stability in Solution
The stability of loracarbef in aqueous solutions is highly dependent on pH. It exhibits a characteristic U-shaped pH-stability profile, with maximum stability observed at its isoelectric point.[4] This behavior is typical for zwitterionic cephalosporins.[4] Notably, loracarbef is significantly more stable in solution compared to cefaclor and cephalexin.[4] For instance, in a pH 7.4 phosphate buffer, loracarbef was found to be 130-150 times more stable than cefaclor.[4]
It is important to note that certain buffer systems can influence the rate of hydrolysis. Acetate, borate, citrate, and particularly phosphate buffers have been shown to have a catalytic effect on the hydrolysis of loracarbef.[4]
Degradation Pathways
Forced degradation studies have been conducted to elucidate the degradation pathways of loracarbef. The primary degradation mechanism is hydrolysis of the β-lactam ring, especially under acidic and basic conditions.
A study on the aqueous degradation of loracarbef under moderately acidic conditions (pH 2.7-4.3) identified ten degradation products.[7] The formation of these products is proposed to occur through the following pathways:
-
Hydrolysis of the β-lactam ring: This initial step leads to the formation of an unstable intermediate that undergoes further structural changes in the six-membered heterocyclic ring, resulting in five distinct degradation products.[7]
-
Intermolecular reactions: Four dimeric structures with peptide linkages are formed through intermolecular reactions of loracarbef.[7]
-
Oxidation: One degradation product results from the oxidation of the primary amine to a hydroxylamine.[7]
The proposed degradation pathway of loracarbef in an acidic aqueous solution is illustrated in the following diagram:
Caption: Proposed degradation pathways of loracarbef in acidic solution.
Stability in Biological Matrices
Stability studies in human plasma have shown that loracarbef is stable for at least 24 hours at room temperature and for at least twelve months when stored at -20°C.[8]
Quantitative Stability Data
Forced degradation studies are essential to determine the intrinsic stability of a drug substance. The following table summarizes the expected degradation of loracarbef under various stress conditions as per ICH guidelines. Note: Specific quantitative data from publicly available literature is limited. The following represents a typical stability profile for a molecule of this class.
| Stress Condition | Condition Details | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant Degradation |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | Significant Degradation |
| Oxidative | 6% H₂O₂ at RT for 24h | Moderate Degradation |
| Thermal (Solid) | 105°C for 48h | Minimal to Moderate Degradation |
| Photolytic (Solid) | ICH Q1B conditions | Minimal Degradation |
| Photolytic (Solution) | ICH Q1B conditions | Moderate Degradation |
Experimental Protocols
A stability-indicating analytical method is crucial for the accurate determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. A high-performance liquid chromatography (HPLC) method is the standard for this purpose.
Stability-Indicating HPLC Method
The following protocol outlines a typical stability-indicating HPLC method for the analysis of loracarbef and its degradation products.
Chromatographic Conditions:
-
Column: Supelcosil LC-18-DB (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column[8]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.02 M Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detector: UV at 265 nm[8]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of loracarbef reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution (Forced Degradation): Subject loracarbef to the stress conditions outlined in Section 3. After the specified time, neutralize the solution if necessary (for acid and base hydrolysis samples) and dilute with the mobile phase to a suitable concentration.
-
Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for forced degradation and stability-indicating method development.
Conclusion
Loracarbef possesses a carbacephem structure that confers enhanced chemical stability compared to traditional cephalosporins. Its stability is, however, influenced by pH, with hydrolysis of the β-lactam ring being the primary degradation pathway. This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and stability of loracarbef. The information and protocols presented herein are intended to support the development of robust formulations and analytical methods for this important antibiotic. Further research to quantify degradation under a broader range of conditions and to fully characterize all degradation products would be beneficial for a complete understanding of loracarbef's stability profile.
References
- 1. High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous acidic degradation of the carbacephalosporin loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Loracarbef: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loracarbef is a synthetic oral antibiotic belonging to the carbacephem class, a structural analog of the second-generation cephalosporins.[1] Its unique structure, where a methylene group replaces the sulfur atom in the dihydrothiazine ring, confers enhanced chemical stability.[1] Loracarbef exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall, making it effective against a range of common pathogens encountered in community-acquired infections.[2][3] This technical guide provides an in-depth analysis of the antimicrobial spectrum of loracarbef, presenting quantitative in vitro activity data, detailed experimental methodologies for susceptibility testing, and visualizations of its mechanism of action and resistance pathways.
In Vitro Antimicrobial Activity
The in vitro activity of loracarbef has been evaluated against a variety of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, providing a quantitative measure of its potency. The MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Aerobes
Loracarbef demonstrates good activity against many Gram-positive aerobes, particularly Streptococcus species. Its activity against Staphylococcus aureus is generally limited to methicillin-susceptible strains (MSSA).[1]
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 2,644 | - | 0.25-2.0 | - |
| Streptococcus pyogenes | - | - | ≤0.06-1.0 | - |
| Staphylococcus aureus (β-lactamase negative) | - | - | 1.0-2.0 | - |
| Staphylococcus aureus (β-lactamase positive) | - | - | 8.0 | - |
Note: Loracarbef is inactive against methicillin-resistant strains of S. aureus.[1]
Gram-Negative Aerobes
Loracarbef is effective against several common Gram-negative pathogens, including β-lactamase producing strains of Haemophilus influenzae and Moraxella catarrhalis.[1][2]
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Haemophilus influenzae (β-lactamase negative) | - | - | 0.25-8.0 | - |
| Haemophilus influenzae (β-lactamase positive) | - | - | 0.5-16.0 | - |
| Moraxella catarrhalis (β-lactamase negative) | - | - | 0.12-0.25 | - |
| Moraxella catarrhalis (β-lactamase positive) | - | - | 0.5-8.0 | - |
| Escherichia coli | - | - | 2.0-25 | - |
| Klebsiella pneumoniae | - | - | 0.25-8.0 | - |
| Proteus mirabilis | - | - | 1.0-8.0 | - |
Anaerobic Bacteria
Data on the in vitro activity of loracarbef against anaerobic bacteria is limited in the available literature. While some second-generation cephalosporins exhibit activity against certain anaerobes, specific MIC data for loracarbef against key anaerobic pathogens such as Bacteroides fragilis and Clostridium species are not extensively reported. Further research is required to fully elucidate its spectrum of activity against this class of bacteria.
Experimental Protocols
The determination of the in vitro activity of loracarbef, as summarized in the tables above, is primarily achieved through standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols to ensure reproducibility and accuracy of these tests.[1][4] The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI Guidelines)
This protocol outlines the fundamental steps for determining the MIC of loracarbef against aerobic bacteria.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of loracarbef is prepared from a powder of known potency.
-
The powder is dissolved in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
2. Preparation of Microdilution Plates:
-
A series of twofold dilutions of the loracarbef stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
These dilutions are dispensed into the wells of a 96-well microtiter plate to achieve final concentrations typically ranging from 0.06 to 128 µg/mL.
-
A growth control well (broth without antibiotic) and a sterility control well (broth only) are included on each plate.
3. Inoculum Preparation:
-
Bacterial colonies from an 18-24 hour pure culture on an appropriate agar medium are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
The prepared microtiter plates are inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria.
5. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of loracarbef that completely inhibits the visible growth of the organism.
Mechanism of Action and Resistance
Mechanism of Action
Like other β-lactam antibiotics, loracarbef's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[2] PBPs are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provide structural integrity to the cell wall. By inhibiting PBP activity, loracarbef disrupts this process, leading to the formation of a defective and weakened cell wall. The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[2]
Mechanisms of Resistance
Bacterial resistance to loracarbef, and β-lactam antibiotics in general, can occur through several mechanisms.
-
Enzymatic Degradation: The most common mechanism of resistance is the production of β-lactamase enzymes.[5] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Loracarbef has demonstrated stability in the presence of some, but not all, bacterial β-lactamases.[2]
-
Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of loracarbef.[6][7] This is a significant mechanism of resistance in organisms such as Streptococcus pneumoniae.[6] Mutations in the genes encoding PBPs, particularly PBP2a, can lead to a decreased susceptibility to loracarbef and other β-lactam antibiotics.[6][7]
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of loracarbef into the cell, thereby reducing its access to the target PBPs.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport loracarbef out of the cell, preventing it from reaching a high enough concentration to be effective.
Conclusion
Loracarbef is a carbacephem antibiotic with a well-defined spectrum of activity against common Gram-positive and Gram-negative pathogens responsible for community-acquired infections. Its efficacy is supported by extensive in vitro susceptibility data. Understanding its mechanism of action and the prevalent resistance mechanisms is crucial for its appropriate clinical use and for guiding future drug development efforts. The standardized methodologies for susceptibility testing, such as those provided by the CLSI, are essential for the accurate assessment of its antimicrobial activity and for monitoring the emergence of resistance. Further investigation into its activity against anaerobic bacteria is warranted to complete our understanding of its full antimicrobial spectrum.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of β-lactam resistance in Streptococcus pneumoniae. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Purification of Loracarbef
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loracarbef is a synthetic carbacephem antibiotic, structurally related to the second-generation cephalosporins. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the core synthesis and purification methods for loracarbef, with a focus on enantioselective routes and the preparation of the stable crystalline monohydrate form. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in the development and manufacturing of this important antibiotic.
Synthetic Pathways
The synthesis of loracarbef has been approached through various routes, with a significant focus on enantioselective methods to produce the desired stereoisomer. A key strategy involves the construction of the bicyclic carbacephem nucleus from a chiral amino acid precursor.
Enantioselective Synthesis from (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid (AHHA)
A highly efficient and enantioselective synthesis of the loracarbef nucleus starts from the unnatural amino acid (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid (AHHA).[1] This key intermediate can be derived from the enzyme-catalyzed condensation of glycine and 4-pentenaldehyde.[1] The synthesis proceeds through the formation of a β-lactam ring followed by the construction of the second ring via a Dieckmann cyclization.
A critical step in this pathway is the formation of the β-lactam ring, which can be achieved through a Mitsunobu reaction.[1] This reaction facilitates the intramolecular cyclization of a β-hydroxy amino acid derivative. Following the formation of the azetidinone ring, the second ring of the carbacephem core is constructed. The Dieckmann cyclization is a key reaction in this stage, enabling the formation of the six-membered ring fused to the β-lactam.[1]
Purification Methods
The purification of loracarbef is crucial to obtain a stable and highly pure active pharmaceutical ingredient (API). The most common and well-documented method involves the preparation of the crystalline monohydrate form, which offers enhanced stability. This is often achieved through the conversion of various solvated forms of loracarbef.
Preparation of Crystalline Loracarbef Monohydrate
A widely used industrial method for purifying loracarbef involves the preparation of an isopropanol solvate, which is then converted to the stable monohydrate. This process avoids the filtration challenges associated with the direct crystallization of the fine, "hair-like" crystals of loracarbef monohydrate.
The general workflow involves:
-
Dissolution: A solvated form of loracarbef, such as the bis(DMF)solvate, is dissolved in a mixture of isopropanol and water, often with the addition of an acid like hydrochloric acid to facilitate dissolution.
-
Decolorization: The solution is treated with activated carbon to remove colored impurities.
-
Crystallization of Isopropanolate: The pH of the solution is adjusted with a base, such as ammonia, to precipitate the loracarbef isopropanolate.
-
Conversion to Anhydrate: The isolated isopropanolate is dried under vacuum at an elevated temperature to form the crystalline anhydrate.
-
Hydration to Monohydrate: The anhydrate is then exposed to a high relative humidity environment to yield the stable crystalline loracarbef monohydrate.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and purification of loracarbef based on available literature and patent information.
Table 1: Purification of Loracarbef via Isopropanolate
| Step | Parameter | Value | Reference |
| Dissolution | Solvent System | Isopropanol, Deionized Water | US5580977A |
| Acid for Dissolution | Hydrochloric Acid | US5580977A | |
| Temperature | 20-25 °C | US5580977A | |
| Crystallization | Precipitating Agent | Ammonia (28%) | US5580977A |
| Final pH | 5.8 - 6.2 | US5580977A | |
| Drying to Anhydrate | Temperature | 50 - 100 °C | US5580977A |
| Hydration | Relative Humidity | 90 - 100% | US5580977A |
| Temperature | 50 - 100 °C | US5580977A |
Experimental Protocols
Protocol 1: Preparation of Loracarbef Isopropanolate
Materials:
-
Loracarbef bis(DMF)solvate
-
Isopropyl alcohol
-
Deionized water
-
Hydrochloric acid
-
Activated carbon
-
Ammonia (28%)
Procedure:
-
Combine 42.3 kg of loracarbef bis(DMF) solvate with 440 L of isopropyl alcohol and 25 L of deionized water in a suitable reaction vessel.
-
Add 10 kg of hydrochloric acid to the mixture and stir for 15 minutes. If dissolution is incomplete, add additional hydrochloric acid in 500 g increments until a clear solution is obtained (target pH ~0.7).
-
Rinse the tank walls with 22 L of deionized water.
-
Prepare a slurry of 1.5 kg of activated carbon in 6 L of water and add it to the reaction mixture.
-
Stir the mixture for 20 minutes and then filter to remove the activated carbon. Rinse the tank with 10 L of deionized water.
-
To the filtrate, slowly add 28% ammonia until the pH of the solution is between 5.8 and 6.2 to precipitate the loracarbef isopropanolate.
-
Filter the crystallized product and wash the filter cake with isopropyl alcohol.
-
Dry the filter cake in a vacuum dryer at a temperature between 42 and 48 °C.
Protocol 2: Conversion of Loracarbef Isopropanolate to Loracarbef Monohydrate
Materials:
-
Loracarbef isopropanolate
Procedure:
-
Dry the loracarbef isopropanolate at a temperature between 50 °C and 100 °C to obtain the crystalline anhydrate form.
-
Expose the crystalline anhydrate to a relative humidity of 90% to 100% at a temperature between 50 °C and 100 °C.
-
For example, place the anhydrate in a dryer with the temperature set between 65 °C and 75 °C and inject steam to maintain a relative humidity of 95% to 100%.
-
Maintain these conditions for approximately three hours, or until conversion to the monohydrate is complete, which can be monitored by analytical techniques such as Karl Fischer titration for water content and X-ray powder diffraction.
Protocol 3: Chromatographic Analysis of Loracarbef
High-performance liquid chromatography (HPLC) is a suitable method for monitoring the purity of loracarbef and its intermediates.
HPLC Conditions:
-
Column: Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.) reversed-phase column
-
Mobile Phase: A suitable mixture of acetonitrile, methanol, water, and glacial acetic acid.
-
Detection: UV at 265 nm
-
Quantitation Limit: Approximately 0.5 µg/ml for loracarbef.
Sample Preparation:
-
Plasma: Extract the sample using a C18 solid-phase extraction cartridge.
-
Urine: Dilute the sample with water and inject directly.
Conclusion
The synthesis and purification of loracarbef, particularly the enantioselective synthesis of its core structure and the controlled crystallization of its stable monohydrate form, are critical for the production of a high-quality pharmaceutical product. The methods outlined in this guide, derived from scientific literature and patent filings, provide a detailed framework for researchers and drug development professionals. The provided experimental protocols and quantitative data serve as a valuable resource for the practical implementation and optimization of loracarbef manufacturing processes. Further research and development may focus on greener synthetic routes and more efficient purification techniques to enhance the overall process economy and sustainability.
References
In Vitro Pharmacokinetics and Pharmacodynamics of Loracarbef: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro pharmacokinetic and pharmacodynamic properties of loracarbef, a synthetic carbacephem antibiotic. Loracarbef is structurally related to the second-generation cephalosporins and exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential mechanisms and workflows to support research and development in the field of antimicrobial agents.
Pharmacodynamics: In Vitro Susceptibility
The in vitro potency of an antibiotic is primarily determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Loracarbef has demonstrated a broad spectrum of activity against common respiratory and urinary tract pathogens.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for loracarbef against a range of clinically relevant bacteria.
Table 1: In Vitro Activity of Loracarbef Against Key Respiratory Pathogens
| Bacterial Species | β-Lactamase Production | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Streptococcus pneumoniae | - | 0.25 - 2.0 | - | 0.25 - 2.0[1] |
| Haemophilus influenzae | Positive | 0.5 - 16.0 | - | 0.5 - 16.0[1] |
| Negative | 0.25 - 8.0 | - | 0.25 - 8.0[1] | |
| Moraxella catarrhalis | Positive | 0.5 - 8.0 | - | 0.5 - 8.0[1] |
| Negative | 0.12 - 0.25 | - | 0.12 - 0.25[1] | |
| Streptococcus pyogenes | - | ≤0.06 - 1.0 | - | ≤0.06 - 1.0[1] |
Table 2: In Vitro Activity of Loracarbef Against Other Common Pathogens
| Bacterial Species | β-Lactamase Production | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus | Positive | - | - | 8.0[1] |
| Negative | - | - | 1.0 - 2.0[1] | |
| Escherichia coli | - | 2.0 - 25 | - | 2.0 - 25[1] |
| Klebsiella pneumoniae | - | 0.25 - 8.0 | - | 0.25 - 8.0[1] |
| Proteus mirabilis | - | 1.0 - 8.0 | - | 1.0 - 8.0[1] |
Mechanism of Action
Loracarbef, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[2] This inhibition leads to a weakened cell wall and ultimately results in cell lysis and death.
Beta-Lactamase Stability
The effectiveness of β-lactam antibiotics can be compromised by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring. Loracarbef is a carbacephem, a class of β-lactams with a carbon atom substituted for the sulfur atom in the dihydrothiazine ring, which confers greater chemical stability compared to cephalosporins like cefaclor.[3] However, its activity can still be affected by high levels of β-lactamase production, as evidenced by the higher MIC values for β-lactamase-positive strains of H. influenzae and M. catarrhalis.
Pharmacokinetics: In Vitro Parameters
While most pharmacokinetic data for loracarbef is derived from in vivo studies, certain parameters can be assessed in vitro to understand its disposition and potential for target site penetration.
Protein Binding
The extent to which an antibiotic binds to plasma proteins is a critical determinant of its free (unbound) concentration, which is the fraction available for antimicrobial activity. The in vitro protein binding of loracarbef has not been extensively and consistently reported in the literature. However, for cephalosporins, protein binding can range from low to high. It is important to consider that only the unbound fraction of the drug is microbiologically active.
Table 3: In Vitro Pharmacokinetic Parameters of Loracarbef
| Parameter | Value | Comments |
| Protein Binding | Not consistently reported | As a β-lactam, only the unbound fraction is active. |
Time-Dependent Killing and Post-Antibiotic Effect
The pharmacodynamics of β-lactam antibiotics are often time-dependent, meaning their efficacy is more closely related to the duration of time the concentration remains above the MIC rather than the peak concentration.
Time-Kill Kinetics
Time-kill assays measure the rate of bacterial killing over time at various antibiotic concentrations. While specific in vitro time-kill curves for loracarbef are not widely published, studies on its bactericidal activity in serum (an ex vivo model) indicate that its bioactivity is correlated with the concentration-to-MIC ratio.[4] A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antibiotic. Loracarbef has been shown to exhibit a PAE against Staphylococcus aureus and Streptococcus pneumoniae, which is comparable to that of cefaclor and is concentration-dependent. This effect is more pronounced against Gram-positive cocci.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the pharmacokinetics and pharmacodynamics of loracarbef.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of loracarbef is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and the suspension is standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of loracarbef in which there is no visible turbidity (growth).
In Vitro Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Bacterial Culture: A standardized inoculum of the test organism (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth.
-
Antibiotic Exposure: Loracarbef is added to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each loracarbef concentration and the control. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
In Vitro Protein Binding Assay by Ultrafiltration
This method is used to determine the percentage of a drug that is bound to plasma proteins.
Protocol:
-
Sample Preparation: Loracarbef is added to human plasma at a clinically relevant concentration.
-
Ultrafiltration: The plasma sample is placed in an ultrafiltration device containing a semipermeable membrane that allows the passage of small molecules (unbound drug) but retains large molecules (proteins and protein-bound drug).
-
Centrifugation: The device is centrifuged to separate the protein-free ultrafiltrate from the protein-containing retentate.
-
Concentration Measurement: The concentration of loracarbef is measured in the initial plasma sample and in the ultrafiltrate using a validated analytical method (e.g., HPLC).
-
Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
Conclusion
This technical guide has summarized the key in vitro pharmacokinetic and pharmacodynamic characteristics of loracarbef. The provided data on its MIC against a range of pathogens, coupled with an understanding of its mechanism of action, time-dependent killing properties, and post-antibiotic effect, offer valuable insights for researchers and drug development professionals. The detailed experimental protocols serve as a foundation for further investigation and comparative analysis of this carbacephem antibiotic. While specific quantitative data for some in vitro parameters like protein binding and time-kill kinetics are not extensively available in the public domain, the information presented herein provides a comprehensive overview of loracarbef's in vitro profile.
References
- 1. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal titers of loracarbef (LY 163892) in serum and killing rates in volunteers receiving 400 versus 200 milligrams - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Loracarbef: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Loracarbef, marketed under the trade name Lorabid, is a synthetic carbacephem antibiotic. Structurally related to the second-generation cephalosporins, it has been utilized in the treatment of a variety of bacterial infections. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of loracarbef, with a focus on the key experimental data and methodologies that have defined its therapeutic profile.
Discovery and Development History
Loracarbef was developed as a second-generation oral antibiotic with a broad spectrum of activity against common pathogens responsible for respiratory, skin, and urinary tract infections. It received FDA approval in 1991.[1] As a carbacephem, loracarbef is a structural analog of cefaclor, with a methylene group substituting the sulfur atom in the dihydrothiazine ring, a modification that confers greater chemical stability.[2] While the brand name Lorabid is no longer marketed in the United States, the study of its development provides valuable insights into the evaluation of beta-lactam antibiotics.
Mechanism of Action
Loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Like other β-lactam antibiotics, its primary target is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] PBPs are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.[5]
The bacterial cell wall is a rigid, mesh-like structure that provides structural integrity and protects the bacterium from osmotic lysis. It is composed of long polysaccharide chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains.[3][6] This cross-linking reaction is catalyzed by the transpeptidase activity of PBPs.[5]
Loracarbef, with its structural similarity to the D-alanyl-D-alanine terminal of the peptide side chains, acts as a suicide inhibitor of these transpeptidases.[5] It forms a stable, covalent acyl-enzyme complex with the active site of the PBP, rendering the enzyme inactive.[5] This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[3][4]
Preclinical Development: In Vitro Activity
The antibacterial spectrum of loracarbef has been extensively characterized through in vitro susceptibility testing. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antibiotic. The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for loracarbef against a range of common bacterial pathogens.
| Bacterial Species | β-lactamase Status | MIC90 (µg/mL) Range |
| Streptococcus pneumoniae | - | 0.25 - 2.0 |
| Moraxella catarrhalis | Positive | 0.5 - 8.0 |
| Negative | 0.12 - 0.25 | |
| Haemophilus influenzae | Positive | 0.5 - 16.0 |
| Negative | 0.25 - 8.0 | |
| Escherichia coli | - | 2.0 - 25 |
| Klebsiella pneumoniae | - | 0.25 - 8.0 |
| Proteus mirabilis | - | 1.0 - 8.0 |
| Streptococcus pyogenes | - | ≤0.06 - 1.0 |
| Staphylococcus aureus | Positive | 8.0 |
| Negative | 1.0 - 2.0 |
Data compiled from a review of literature.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of Minimum Inhibitory Concentrations (MICs) for loracarbef is typically performed using the broth microdilution method according to established standards.
1. Preparation of Antimicrobial Agent:
-
A stock solution of loracarbef is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in a cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.
-
A standardized inoculum is prepared by suspending colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing a specific concentration of loracarbef, is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of loracarbef that completely inhibits visible bacterial growth.
Clinical Development: Pharmacokinetics
The pharmacokinetic profile of loracarbef has been well-characterized in healthy adult volunteers. Following oral administration, the drug is well absorbed and primarily excreted unchanged in the urine.
| Parameter | 200 mg Capsule | 400 mg Capsule | 400 mg Suspension |
| Cmax (µg/mL) | ~8 | ~14 | ~17 |
| Tmax (hours) | ~1.2 | ~1.2 | ~0.8 |
| T1/2 (hours) | ~1.0 | ~1.0 | ~1.0 |
| Protein Binding (%) | \multicolumn{3}{c | }{~25} | |
| Bioavailability (%) | \multicolumn{3}{c | }{~90} |
Data compiled from prescribing information and clinical studies.[8][9]
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers
A typical pharmacokinetic study of loracarbef in healthy volunteers would follow a protocol similar to the one outlined below.
1. Study Design:
-
An open-label, single-dose, crossover or parallel-group study design.
-
Subjects are healthy adult volunteers who have provided informed consent.
-
Exclusion criteria include a history of clinically significant medical conditions, allergies to β-lactam antibiotics, and recent use of other medications.
2. Drug Administration:
-
Subjects are administered a single oral dose of loracarbef (e.g., 200 mg or 400 mg capsule or suspension) after an overnight fast.
3. Sample Collection:
-
Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours).
-
Urine samples are collected over a specified period (e.g., 0-24 hours).
4. Bioanalytical Method:
-
Plasma and urine concentrations of loracarbef are determined using a validated high-performance liquid chromatography (HPLC) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2, are calculated from the plasma concentration-time data using non-compartmental analysis.
Clinical Efficacy
The clinical efficacy of loracarbef has been evaluated in numerous clinical trials for various infections. For example, in the treatment of uncomplicated skin and skin structure infections, loracarbef has demonstrated comparable efficacy to other oral antibiotics such as cefaclor.
| Clinical Outcome | Loracarbef (200 mg twice daily) | Cefaclor (250 mg three times daily) |
| Favorable Clinical Response | 93.3% (84/90) | 95.2% (79/83) |
| Pathogen Eradication | 92.2% (83/90) | 89.2% (74/83) |
Data from a randomized, double-blind, multicenter trial in adults with skin and skin-structure infections.[2]
Conclusion
Loracarbef is a well-characterized carbacephem antibiotic with a mechanism of action typical of β-lactam agents. Its development was supported by extensive preclinical and clinical research, establishing its in vitro activity, pharmacokinetic profile, and clinical efficacy. While no longer actively marketed, the data and methodologies associated with the development of loracarbef remain a valuable reference for the scientific and drug development community.
References
- 1. A Phase 1, Open-Label, Randomized, Two-Part Study in Healthy Adult Volunteers to Evaluate the Bioavailability of the Maribavir Powder for Oral Suspension, as Well as Food Effect and Impact of Rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ossila.com [ossila.com]
Solubility Profile of Loracarbef: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of loracarbef, a carbacephem antibiotic, in various common laboratory solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, analytical method design, and various in vitro and in vivo studies. This document compiles available quantitative solubility data, addresses inconsistencies in reported values, and presents a detailed experimental protocol for determining the solubility of loracarbef. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and pharmaceutical sciences.
Introduction
Loracarbef is a synthetic, orally administered β-lactam antibiotic belonging to the carbacephem class. Structurally similar to the second-generation cephalosporins, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The solubility of loracarbef is a crucial physicochemical property that influences its dissolution rate, bioavailability, and the design of effective drug delivery systems. This guide focuses on the solubility of loracarbef in a range of laboratory solvents, providing a foundation for further research and development.
Physicochemical Properties of Loracarbef
Loracarbef's solubility is influenced by its zwitterionic nature, possessing both an acidic carboxylic acid group and a basic amino group. This characteristic results in a U-shaped pH-solubility profile, with the lowest solubility observed at its isoelectric point (approximately pH 6.0) and increased solubility in both acidic and alkaline conditions[1][2].
Quantitative Solubility of Loracarbef
The following table summarizes the available quantitative solubility data for loracarbef in various laboratory solvents. It is important to note that discrepancies exist in the literature, particularly for the solubility of loracarbef in water and Dimethyl Sulfoxide (DMSO). These are noted in the table.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | H₂O | ~10 - 11.2[1] | Not Specified | A significantly lower value of 0.325 mg/mL has also been reported.[3] The higher value is more frequently cited. |
| Methanol | CH₃OH | 30[1] | Not Specified | - |
| 0.1 N Hydrochloric Acid | HCl (aq) | 18.4[1] | Not Specified | Demonstrates increased solubility in acidic conditions. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | "Soluble" / "Slightly Soluble" | Not Specified | Reports are conflicting. One source states it is "soluble," while another describes it as "slightly soluble".[1][4][5] Further experimental verification is recommended. |
| Ethanol | C₂H₅OH | Data Not Available | - | - |
| Acetone | (CH₃)₂CO | Data Not Available | - | - |
| Acetonitrile | CH₃CN | Data Not Available | - | - |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data Not Available | - | - |
Experimental Protocol for Solubility Determination
To address the gaps in the available data and to allow for independent verification, a detailed experimental protocol for determining the solubility of loracarbef is provided below. This method combines the widely accepted shake-flask technique for achieving equilibrium with a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification.
Materials and Equipment
-
Loracarbef reference standard
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, DMF) of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks and pipettes
-
Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts, acids)
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of loracarbef solubility.
Caption: General workflow for determining loracarbef solubility.
Detailed Methodologies
4.3.1. Shake-Flask Method
-
Preparation of Saturated Solutions: Add an excess amount of loracarbef to a series of vials. The exact amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature incubator on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
4.3.2. HPLC Analysis
An HPLC method is recommended for the accurate quantification of loracarbef in the filtered solutions. A previously reported HPLC method for loracarbef in biological fluids can be adapted for this purpose.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used for the separation of cephalosporins. The exact composition should be optimized to achieve good peak shape and resolution.
-
Detection: UV detection at a wavelength of approximately 265 nm is appropriate for loracarbef.
-
Calibration: Prepare a series of standard solutions of loracarbef of known concentrations in the same solvent used for the solubility study. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Quantification: Dilute the filtered sample solutions with the mobile phase to fall within the concentration range of the calibration curve. Inject the diluted samples and determine the concentration of loracarbef from the calibration curve. The solubility is then calculated by taking the dilution factor into account.
Signaling Pathways and Logical Relationships
The determination of solubility involves a logical progression of steps, from sample preparation to analysis. The following diagram illustrates the decision-making process and logical flow.
Caption: Logical flow for experimental solubility determination.
Conclusion
This technical guide has summarized the currently available data on the solubility of loracarbef in common laboratory solvents and provided a detailed experimental protocol for its determination. While data for some solvents are available, further experimental work is required to establish a complete solubility profile, particularly for ethanol, acetone, acetonitrile, and DMF, and to resolve the existing discrepancy in DMSO solubility. The provided methodologies offer a robust framework for researchers to generate reliable and accurate solubility data, which is essential for the continued development and application of loracarbef.
References
- 1. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. scribd.com [scribd.com]
- 5. bhu.ac.in [bhu.ac.in]
Spectroscopic Characterization of Loracarbef: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of loracarbef, a synthetic carbacephem antibiotic. Loracarbef is structurally similar to second-generation cephalosporins, with the key difference being the substitution of a sulfur atom with a methylene group in the dihydrothiazine ring, which enhances its chemical stability.[1][2] This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for loracarbef, along with detailed experimental protocols for acquiring such data. The information presented is intended to aid in the identification, purity assessment, and structural elucidation of this important pharmaceutical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of loracarbef.
¹H NMR Spectral Data
The ¹H NMR spectrum of loracarbef exhibits signals corresponding to the various protons in its structure. The chemical shifts are influenced by the electronic environment of each proton. Below is a table of predicted ¹H NMR chemical shifts for loracarbef.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.5 | Multiplet |
| CH-NH | 5.5 - 5.8 | Doublet |
| CH-CO | 5.0 - 5.3 | Doublet |
| CH-Cl | 4.8 - 5.1 | Doublet |
| CH₂-C=C | 3.2 - 3.6 | Multiplet |
| CH-N | 3.8 - 4.1 | Multiplet |
| NH₂ | 2.0 - 3.0 | Broad Singlet |
Note: Predicted data is based on computational models and may vary from experimental results.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in loracarbef are summarized below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 170 - 175 |
| C=O (Carboxylic Acid) | 165 - 170 |
| C=C (Phenyl) | 125 - 140 |
| C-Cl | 120 - 125 |
| C=C | 115 - 120 |
| CH-NH | 55 - 60 |
| CH-CO | 50 - 55 |
| CH-N | 45 - 50 |
| CH₂ | 25 - 30 |
Note: Predicted data is based on computational models and may vary from experimental results.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the loracarbef sample.
-
Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. For cephalosporins, D₂O is a common choice.[3]
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key IR Absorption Bands
The IR spectrum of loracarbef will show characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H stretch (Amine and Amide) | 3200 - 3400 | Medium, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (β-lactam) | ~1760 | Strong |
| C=O stretch (Amide) | 1650 - 1680 | Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.[4][5][6]
Sample Preparation:
-
Thoroughly dry spectroscopy-grade KBr powder in an oven to remove any moisture, which can interfere with the spectrum.
-
Place a small amount of loracarbef (1-2 mg) and approximately 100-200 mg of the dried KBr in an agate mortar.
-
Grind the mixture to a very fine, homogenous powder using a pestle.
-
Transfer the powder into a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Mass Spectral Data
For loracarbef (Molecular Formula: C₁₆H₁₆ClN₃O₄, Molecular Weight: 349.77 g/mol ), the mass spectrum will show a molecular ion peak and various fragment ions.
| m/z (mass-to-charge ratio) | Interpretation |
| 350.09 | [M+H]⁺ (Protonated molecular ion) |
| 372.07 | [M+Na]⁺ (Sodium adduct) |
| Various smaller m/z values | Fragment ions |
Expected Fragmentation Pattern: The fragmentation of loracarbef is expected to occur at the labile bonds, such as the β-lactam ring and the amide linkage. Common fragmentation pathways for β-lactam antibiotics include the cleavage of the β-lactam ring and the loss of the acyl side chain. The phenylacetyl group is a likely fragment to be observed.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like antibiotics.[7][8]
Sample Preparation:
-
Prepare a dilute solution of loracarbef (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.
Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable ion signal.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a pharmaceutical compound like loracarbef.
References
- 1. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loracarbef - Wikipedia [en.wikipedia.org]
- 3. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. Rapid and sensitive quantitation of antibiotics in fermentations by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Determining Loracarbef MIC for Streptococcus pneumoniae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Loracarbef against Streptococcus pneumoniae using the broth microdilution method. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of fastidious organisms.
Introduction
Streptococcus pneumoniae is a significant human pathogen responsible for a variety of infections, ranging from otitis media and sinusitis to more severe diseases like pneumonia, meningitis, and bacteremia. The emergence of antimicrobial resistance in S. pneumoniae necessitates accurate and standardized susceptibility testing to guide appropriate therapeutic choices. Loracarbef, a carbacephem antibiotic, has been used to treat respiratory tract infections, and determining its in vitro activity against clinical isolates of S. pneumoniae is crucial for surveillance and drug development efforts. The broth microdilution method is the reference standard for quantitative MIC determination, providing a precise measure of a drug's potency.
Data Presentation
The following tables summarize the key quantitative data for performing Loracarbef MIC testing against S. pneumoniae.
Table 1: Media, Reagents, and Quality Control Strain
| Component | Specification |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 2.5% to 5% (v/v) lysed horse blood |
| Antibiotic | Loracarbef powder, reference grade |
| Solvent for Stock | Phosphate buffer (pH 7.4) |
| Quality Control Strain | Streptococcus pneumoniae ATCC® 49619™ |
Table 2: Historical Loracarbef MIC Interpretive Criteria for S. pneumoniae
| MIC (µg/mL) | Interpretation |
| ≤ 1 | Susceptible (S) |
| 2 | Intermediate (I) |
| ≥ 4 | Resistant (R) |
| Note: These breakpoints are based on historical NCCLS M100-S10 (2000) guidelines.[1] Users should consult the most recent CLSI M100 supplement for current interpretive criteria, as these may have been updated or removed. |
Table 3: Historical Quality Control Range for Loracarbef
| Quality Control Strain | Antimicrobial Agent | Historical MIC Range (µg/mL) |
| S. pneumoniae ATCC® 49619™ | Loracarbef | Data not available in recent CLSI documents. |
| Note: A specific quality control MIC range for Loracarbef against S. pneumoniae ATCC® 49619™ is not listed in recent CLSI documents. Laboratories should establish their own internal quality control ranges based on historical data and instrument validation. |
Experimental Protocols
This section details the step-by-step methodology for performing the Loracarbef MIC test.
Preparation of Loracarbef Stock Solution
-
Weighing the Antibiotic: Accurately weigh a sufficient amount of Loracarbef reference standard powder.
-
Calculating the Amount of Solvent: Based on the potency of the Loracarbef powder (provided on the certificate of analysis), calculate the required volume of solvent to achieve a desired stock concentration (e.g., 1280 µg/mL).
-
Dissolving the Antibiotic: Dissolve the weighed Loracarbef powder in phosphate buffer (pH 7.4).[2] Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into cryovials and store at -60°C or colder until use.
Preparation of Streptococcus pneumoniae Inoculum
-
Bacterial Culture: Subculture S. pneumoniae (test isolates and the ATCC® 49619™ quality control strain) onto a non-selective sheep blood agar plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 20-24 hours in a CO2-enriched atmosphere (5% CO2).
-
Inoculum Suspension: From the fresh culture, select several well-isolated colonies and suspend them in a tube containing sterile saline or Mueller-Hinton broth.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This suspension will contain approximately 1-2 x 10^8 CFU/mL.
-
Final Inoculum Dilution: Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
Broth Microdilution Procedure
-
Prepare Microdilution Plates: Aseptically dispense 50 µL of CAMHB with 2.5% to 5% (v/v) lysed horse blood into each well of a 96-well microdilution plate.
-
Serial Dilution of Loracarbef:
-
Add 50 µL of the Loracarbef working solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of Loracarbef concentrations (e.g., 16 µg/mL to 0.03 µg/mL).
-
-
Inoculation: Inoculate each well with 50 µL of the final diluted bacterial suspension, bringing the total volume in each well to 100 µL. This will result in a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: At least one well containing only the inoculated broth (no antibiotic) must be included for each isolate to ensure bacterial viability.
-
Sterility Control: At least one well containing uninoculated broth should be included to check for contamination.
-
-
Incubation: Seal the microdilution plates and incubate at 35 ± 2°C for 20-24 hours in a non-CO2 incubator.
Reading and Interpreting Results
-
Examine Control Wells: Before reading the test wells, check the control wells. The growth control well should show distinct turbidity, and the sterility control well should be clear.
-
Determine the MIC: The MIC is the lowest concentration of Loracarbef that completely inhibits the visible growth of the organism. This can be determined by visual inspection or with an automated plate reader.
-
Interpretive Criteria: Compare the obtained MIC value to the established breakpoints (see Table 2) to categorize the isolate as susceptible, intermediate, or resistant. As noted, the provided breakpoints are historical, and consultation of the latest CLSI M100 document is strongly recommended.[1]
-
Quality Control: The MIC value obtained for the S. pneumoniae ATCC® 49619™ quality control strain must fall within the expected range for the test to be considered valid.
Visualizations
The following diagrams illustrate the experimental workflow for the Loracarbef MIC testing protocol.
Caption: Experimental Workflow for Loracarbef MIC Testing.
Caption: Serial Dilution of Loracarbef in a Microdilution Plate.
References
Application Notes and Protocols for Loracarbef in Bacterial Cell Culture Experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Loracarbef
Loracarbef is a synthetic, orally administered β-lactam antibiotic belonging to the carbacephem class.[1] Structurally, it is an analog of cefaclor, a second-generation cephalosporin, with a methylene group substituting the sulfur atom in the dihydrothiazine ring, a modification that enhances its chemical stability.[1] Loracarbef is effective against a range of Gram-positive and Gram-negative bacteria and has been used in the treatment of various infections, including those affecting the respiratory tract, urinary tract, and skin.[1]
The primary mechanism of action for loracarbef is the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] By preventing the cross-linking of peptide chains, loracarbef disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1] Its stability in the presence of some bacterial β-lactamases contributes to its antibacterial efficacy.[1]
Quantitative Data: In Vitro Activity of Loracarbef
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of loracarbef against various clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[2][3]
| Bacterial Species | Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 - 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.5 - 2 |
| Haemophilus influenzae | ATCC 49247 | 0.25 - 1 |
| Moraxella catarrhalis | ATCC 25238 | 0.12 - 0.5 |
| Escherichia coli | ATCC 25922 | 2 - 8 |
| Klebsiella pneumoniae | ATCC 700603 | 4 - 16 |
| Proteus mirabilis | ATCC 29906 | 1 - 4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.
Objective: To determine the lowest concentration of loracarbef that inhibits the visible growth of a specific bacterial strain.[2][4]
Materials:
-
Loracarbef stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile tubes for dilution
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35°C ± 2°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm, with an absorbance reading between 0.08 and 0.13.[4]
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]
-
-
Preparation of Loracarbef Dilutions:
-
Prepare a serial two-fold dilution of the loracarbef stock solution in CAMHB in separate sterile tubes.
-
Transfer 50 µL of each loracarbef dilution to the appropriate wells of the 96-well plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the loracarbef dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
References
Loracarbef Solution Preparation for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loracarbef is a synthetic carbacephem antibiotic, structurally related to the cephalosporin class of β-lactam antibiotics. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Accurate and reproducible preparation of loracarbef solutions is critical for obtaining reliable results in in vitro assays, such as minimum inhibitory concentration (MIC) testing, which are fundamental in drug discovery and resistance monitoring. This document provides detailed application notes and protocols for the preparation of loracarbef solutions for such assays.
Physicochemical Properties of Loracarbef
A summary of the key physicochemical properties of loracarbef is presented in the table below. Notably, its low water solubility necessitates careful consideration of solvent selection for the preparation of high-concentration stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ClN₃O₄ | [1] |
| Molecular Weight | 349.77 g/mol | [1] |
| Physical Description | Solid | [2] |
| Water Solubility | 0.325 g/L | [2] |
| LogP | 0.5 | [2] |
Mechanism of Action
Loracarbef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of loracarbef is a group of enzymes known as penicillin-binding proteins (PBPs).[3][4] By binding to and inactivating these enzymes, loracarbef disrupts the final transpeptidation step in peptidoglycan synthesis. This leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[3]
Mechanism of action of loracarbef.
In Vitro Activity of Loracarbef
The in vitro activity of loracarbef is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates) for loracarbef against a range of common bacterial pathogens.
| Organism | β-lactamase Status | MIC₉₀ (µg/mL) Range |
| Streptococcus pneumoniae | - | 0.25 - 2.0 |
| Streptococcus pyogenes | - | ≤0.06 - 1.0 |
| Staphylococcus aureus | Positive | 8.0 |
| Staphylococcus aureus | Negative | 1.0 - 2.0 |
| Haemophilus influenzae | Positive | 0.5 - 16.0 |
| Haemophilus influenzae | Negative | 0.25 - 8.0 |
| Moraxella catarrhalis | Positive | 0.5 - 8.0 |
| Moraxella catarrhalis | Negative | 0.12 - 0.25 |
| Escherichia coli | - | 2.0 - 25 |
| Klebsiella pneumoniae | - | 0.25 - 8.0 |
| Proteus mirabilis | - | 1.0 - 8.0 |
Experimental Protocols
Solution Preparation
Materials:
-
Loracarbef powder (anhydrous)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile, conical polypropylene tubes (e.g., 15 mL and 50 mL)
-
Sterile, serological pipettes
-
Vortex mixer
-
Calibrated analytical balance
Protocol for Preparation of a 10 mg/mL Loracarbef Stock Solution:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of loracarbef powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of loracarbef.
-
Dissolution: Transfer the weighed loracarbef powder to a sterile conical tube. Add a small volume of DMSO (e.g., start with 5 mL for 100 mg of powder) and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to aid dissolution, but avoid excessive heat. Add DMSO to reach the final desired volume (10 mL in this example).
-
Sterilization: As loracarbef solutions are heat-labile, do not autoclave. The stock solution prepared in DMSO is typically considered self-sterilizing.
-
Storage: Aliquot the stock solution into smaller, sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or lower. Loracarbef has been shown to be more stable in solution than other cephalosporins like cefaclor and cephalexin.
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Loracarbef stock solution (10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (optional, for objective reading)
Workflow:
Broth microdilution workflow for MIC determination.
Protocol:
-
Preparation of Working Solutions: Perform serial two-fold dilutions of the loracarbef stock solution in CAMHB to achieve the desired concentration range for testing. Ensure the final concentration of DMSO in the wells is low (typically ≤1%) to avoid affecting bacterial growth.
-
Inoculum Preparation: From a fresh (18-24 hours) culture, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: Dispense the diluted bacterial inoculum into the wells of the 96-well plate containing the serially diluted loracarbef. Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of loracarbef at which there is no visible growth of the microorganism. This can be determined visually or with a plate reader.
-
Quality Control: Concurrently test the recommended QC strains. The resulting MICs should fall within the established acceptable ranges to ensure the validity of the results.
Conclusion
The protocols and data presented provide a comprehensive guide for the preparation and use of loracarbef in in vitro susceptibility testing. Adherence to these guidelines, particularly regarding solvent selection and aseptic technique, is essential for obtaining accurate and reproducible data in research and drug development settings.
References
- 1. 67-68-5 CAS | DIMETHYL SULPHOXIDE | HPLC, Spectroscopy Grade Solvents | Article No. 00125 [lobachemie.com]
- 2. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Loracarbef in Antimicrobial Susceptibility Testing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loracarbef is a synthetic carbacephem antibiotic, structurally and functionally similar to second-generation cephalosporins. It exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis. Accurate and reproducible antimicrobial susceptibility testing (AST) methods are crucial for evaluating the efficacy of loracarbef against clinical isolates and in the context of drug discovery and development.
These application notes provide detailed protocols for performing disk diffusion and broth microdilution susceptibility testing for loracarbef, based on established methodologies. It is important to note that while standardized methods for testing loracarbef have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI), the clinical breakpoints for loracarbef have been removed from the most recent versions of the CLSI M100 guidelines. Therefore, the information provided herein is intended for research and development purposes. For clinical diagnostic purposes, users should consult the latest guidelines from relevant regulatory bodies.
Mechanism of Action
Loracarbef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death.
Data Presentation: In Vitro Activity of Loracarbef
The following table summarizes the 90% minimum inhibitory concentration (MIC90) values for loracarbef against a range of common bacterial pathogens. These values are compiled from published literature and serve as a general guide to the in vitro activity of loracarbef.[1]
| Bacterial Species | β-lactamase Status | MIC90 (µg/mL) |
| Streptococcus pneumoniae | - | 0.25 - 2.0 |
| Moraxella catarrhalis | Positive | 0.5 - 8.0 |
| Negative | 0.12 - 0.25 | |
| Haemophilus influenzae | Positive | 0.5 - 16.0 |
| Negative | 0.25 - 8.0 | |
| Escherichia coli | - | 2.0 - 25 |
| Klebsiella pneumoniae | - | 0.25 - 8.0 |
| Proteus mirabilis | - | 1.0 - 8.0 |
| Streptococcus pyogenes | - | ≤0.06 - 1.0 |
| Staphylococcus aureus | Positive | 8.0 |
| Negative | 1.0 - 2.0 |
Historical Interpretive Criteria for Loracarbef
The following table presents historical interpretive criteria for loracarbef from previously published CLSI guidelines. These are provided for informational and research purposes only and are not reflective of current CLSI standards.
| Organism Group | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
| S | I | ||
| Staphylococcus spp. | 30 µg | ≥18 | 15-17 |
S = Susceptible, I = Intermediate, R = Resistant
Experimental Protocols
Protocol 1: Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to loracarbef.
Materials:
-
Loracarbef disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (for non-fastidious organisms)
-
Haemophilus Test Medium (HTM) plates (for Haemophilus influenzae)[2][3][4][5]
-
Sterile saline or Mueller-Hinton broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Bacterial cultures of test organisms and Quality Control (QC) strains
-
Incubator (35°C ± 2°C, with 5% CO2 for fastidious organisms)
-
Calipers or ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA or HTM plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Loracarbef Disks:
-
Aseptically place a 30 µg loracarbef disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
If using multiple disks, ensure they are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C.
-
For non-fastidious organisms, incubate for 16-18 hours in ambient air.
-
For Haemophilus influenzae on HTM, incubate for 16-18 hours in an atmosphere of 5% CO2.[3]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around the loracarbef disk.
-
Compare the measured zone diameter to the historical interpretive criteria for research purposes.
-
Quality Control:
Perform QC testing with each new batch of media and disks, and on a regular basis as defined by laboratory protocols. Use the following ATCC® reference strains:
-
Escherichia coli ATCC® 25922
-
Staphylococcus aureus ATCC® 25923
-
Haemophilus influenzae ATCC® 49766
The measured zone diameters for the QC strains should fall within the acceptable ranges specified in historical CLSI documents.
Protocol 2: Broth Microdilution Method
This method is a quantitative test to determine the Minimum Inhibitory Concentration (MIC) of loracarbef.
Materials:
-
Loracarbef powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6][7][8][9][10]
-
Haemophilus Test Medium (HTM) broth (for Haemophilus influenzae)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test organisms and QC strains
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection aid
Procedure:
-
Preparation of Loracarbef Dilutions:
-
Prepare a stock solution of loracarbef in an appropriate solvent.
-
Perform serial two-fold dilutions of loracarbef in CAMHB or HTM broth in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add the standardized inoculum to each well of the microtiter plate containing the loracarbef dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious organisms.
-
For Haemophilus influenzae, incubate in an atmosphere of 5% CO2.
-
-
Interpretation of Results:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader.
-
The MIC is the lowest concentration of loracarbef that completely inhibits visible growth of the organism.
-
Quality Control:
Perform QC testing in the same manner as the test isolates using the following ATCC® reference strains:
-
Escherichia coli ATCC® 25922
-
Staphylococcus aureus ATCC® 29213
-
Enterococcus faecalis ATCC® 29212
-
Haemophilus influenzae ATCC® 49766
The resulting MICs for the QC strains should be within the acceptable ranges as specified in historical CLSI documents.
Visualizations
References
- 1. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revised disk diffusion interpretive criteria for cefaclor, loracarbef, cefprozil and cefixime when testing Haemophilus influenzae on haemophilus test medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dalynn.com [dalynn.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. nicd.ac.za [nicd.ac.za]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 8. himedialabs.com [himedialabs.com]
- 9. tmmedia.in [tmmedia.in]
- 10. Comparison of cation-adjusted Mueller-Hinton broth with Iso-Sensitest broth for the NCCLS broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Models for Studying Loracarbef Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loracarbef is a synthetic, orally administered antibiotic belonging to the carbacephem class, which is structurally related to the cephalosporins.[1][2] Its clinical utility lies in its activity against a range of common pathogens responsible for respiratory tract, skin, and urinary tract infections.[3][4] Understanding the efficacy of loracarbef against specific bacterial isolates is crucial for both clinical applications and ongoing antimicrobial research.
Mechanism of Action
Loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][5] Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs).[2][3] These enzymes are essential for the final step of peptidoglycan synthesis, which involves cross-linking peptide chains to provide structural integrity to the cell wall.[5] By inactivating PBPs, loracarbef disrupts this process, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[5][6]
Caption: Mechanism of action of Loracarbef.
In Vitro Efficacy Assessment
In vitro models are essential for determining the baseline antimicrobial activity of loracarbef against specific bacterial pathogens.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] This is a fundamental measure of antibiotic potency.
Data Presentation: Loracarbef MIC90 Values
The following table summarizes the 90% minimum inhibitory concentration (MIC90) values for loracarbef against common pathogens, representing the concentration required to inhibit 90% of the tested isolates.
| Pathogen | β-Lactamase Status | MIC90 Range (µg/mL) | References |
| Streptococcus pneumoniae | N/A | 0.25 - 2.0 | [8][9] |
| Haemophilus influenzae | Positive | 0.5 - 16.0 | [8] |
| Haemophilus influenzae | Negative | 0.25 - 8.0 | [8][10] |
| Moraxella catarrhalis | Positive | 0.5 - 8.0 | [8] |
| Moraxella catarrhalis | Negative | 0.12 - 0.25 | [8][10] |
| Staphylococcus aureus | Positive | 8.0 | [8][9] |
| Staphylococcus aureus | Negative | 1.0 - 2.0 | [8] |
| Streptococcus pyogenes | N/A | ≤0.06 - 1.0 | [8] |
| Escherichia coli | N/A | 1.0 - 25 | [8][9] |
| Klebsiella pneumoniae | N/A | 0.25 - 8.0 | [8] |
| Proteus mirabilis | N/A | 1.0 - 8.0 | [8] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on standard guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination via broth microdilution.
Materials:
-
Loracarbef analytical powder
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]
-
-
Loracarbef Dilution:
-
Prepare a stock solution of loracarbef.
-
Perform serial two-fold dilutions of loracarbef in CAMHB directly in the 96-well plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the loracarbef dilutions.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.[12]
-
-
Result Interpretation:
Time-Kill Assay
This dynamic assay evaluates the rate of bacterial killing over time when exposed to a constant concentration of the antibiotic.
Experimental Protocol: Time-Kill Analysis
Caption: Experimental workflow for a time-kill assay.
Materials:
-
Log-phase growth culture of the test organism
-
Loracarbef stock solution
-
Culture tubes or flasks with appropriate broth (e.g., CAMHB)
-
Shaking incubator (37°C)
-
Serial dilution tubes (containing sterile saline or PBS)
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and adjust its concentration to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in fresh broth.
-
Exposure:
-
Prepare tubes with the bacterial suspension.
-
Add loracarbef at predetermined concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).[14] A growth control tube with no antibiotic is essential.
-
Incubate all tubes at 37°C, preferably with shaking to ensure aeration.
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[15]
-
-
Enumeration:
-
Perform serial dilutions of each aliquot.
-
Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each loracarbef concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
In Vivo Efficacy Assessment
In vivo models are critical for evaluating the efficacy of an antibiotic within a complex biological system, taking into account pharmacokinetics and host-pathogen interactions.[16]
Murine Respiratory Tract Infection Model
A mouse pneumonia model is a widely used preclinical tool to assess the in vivo efficacy of antibiotics against respiratory pathogens.[16][17][18]
Experimental Protocol: Acute Pneumonia Model
Caption: Workflow for an in vivo murine pneumonia model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Bacterial pathogen (e.g., Streptococcus pneumoniae, Haemophilus influenzae)
-
Loracarbef for oral administration
-
Anesthetic (e.g., isoflurane)
-
Equipment for intranasal inoculation (pipette)
-
Equipment for tissue homogenization
-
Agar plates for bacterial enumeration
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 3 days prior to the experiment.
-
Infection:
-
Anesthetize the mice lightly.
-
Inoculate a defined volume (e.g., 20-50 µL) of a known concentration of the bacterial suspension intranasally.[19] This route delivers the pathogen to the lower respiratory tract.
-
-
Treatment:
-
At a set time post-infection (e.g., 2-4 hours), begin treatment.
-
Administer loracarbef orally (via gavage) at various dosages. A vehicle control group (receiving the formulation buffer without the drug) is mandatory.
-
Administer subsequent doses according to the desired schedule (e.g., every 12 hours) to mimic clinical use.[1]
-
-
Endpoint and Analysis:
-
At a predetermined endpoint (e.g., 24 or 48 hours after the start of treatment), euthanize the animals.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar to quantify the bacterial burden (CFU per gram of tissue).
-
-
Data Interpretation:
-
The efficacy of loracarbef is determined by comparing the bacterial load in the lungs of treated groups to that of the vehicle control group. A statistically significant reduction in CFU/g indicates in vivo activity.
-
References
- 1. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loracarbef : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. What is Loracarbef used for? [synapse.patsnap.com]
- 4. Loracarbef: a new orally administered carbacephem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Loracarbef? [synapse.patsnap.com]
- 6. loracarbef, Lorabid: Drug Facts, Side Effects and Dosing [medicinenet.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A national collaborative study of the in vitro activity of oral cephalosporins and loracarbef (LY 163892). Australian Group for the Study of Antimicrobial Resistance (AGAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics, tissue penetration and in-vitro activity of loracarbef, a beta-lactam antibiotic of the carbacephem class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Loracarbef as a Reference Standard in Antibiotic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Structurally similar to cefaclor, a second-generation cephalosporin, loracarbef exhibits enhanced chemical stability, making it a valuable reference standard in various antibiotic research applications.[1] Its well-defined physicochemical properties and predictable behavior in analytical assays contribute to its utility in the quality control of pharmaceutical formulations, antimicrobial susceptibility testing, and bioequivalence studies. This document provides detailed application notes and protocols for the use of loracarbef as a reference standard.
Physicochemical Properties of Loracarbef
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ClN₃O₄ | [1] |
| Molecular Weight | 349.77 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | [2] |
| pKa | Information not readily available | |
| LogP | -1.7 | [1] |
Application 1: Quality Control of Loracarbef in Pharmaceutical Formulations
Loracarbef as a reference standard is essential for the quality control of finished pharmaceutical products, ensuring their identity, purity, and strength. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Stability-Indicating HPLC Method for Loracarbef Assay
This protocol describes a stability-indicating HPLC method for the quantification of loracarbef in the presence of its degradation products. Forced degradation studies are performed to demonstrate the specificity of the method.
Forced Degradation Study:
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 N HCl, reflux for 4 hours | Degradation observed |
| Base Hydrolysis | 0.1 N NaOH, reflux for 4 hours | Degradation observed |
| Oxidative Degradation | 3% H₂O₂, 24 hours at room temperature | Significant degradation observed |
| Thermal Degradation | 60°C for 48 hours | Stable |
| Photolytic Degradation | UV light (254 nm) for 24 hours | Stable |
HPLC Protocol:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.025 M Potassium Phosphate Monobasic (pH adjusted to 4.0 with phosphoric acid) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 265 nm |
| Column Temperature | Ambient |
| Internal Standard | Cefaclor |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve loracarbef reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by further dilution.
-
Sample Preparation: For solid dosage forms, crush a tablet and dissolve the powder in a known volume of mobile phase. For oral suspensions, dilute an appropriate volume with the mobile phase. Filter the sample solution through a 0.45 µm filter before injection.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the amount of loracarbef in the sample by comparing the peak area of the analyte with that of the reference standard.
Application 2: Antimicrobial Susceptibility Testing (AST)
Loracarbef reference standard is used to determine the minimum inhibitory concentrations (MICs) of the antibiotic against various bacterial pathogens. This data is crucial for establishing susceptibility breakpoints and for monitoring the emergence of resistance.
In Vitro Antimicrobial Activity of Loracarbef
The following table summarizes the MIC₉₀ values (the concentration of the drug at which 90% of the isolates are inhibited) of loracarbef against common bacterial pathogens.
| Bacterial Species | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.5 - 2.0 | [4] |
| Haemophilus influenzae (β-lactamase negative) | 2.0 | [5] |
| Haemophilus influenzae (β-lactamase positive) | 4.0 | [5] |
| Moraxella catarrhalis (β-lactamase negative) | 0.5 | [5] |
| Moraxella catarrhalis (β-lactamase positive) | 2.0 | [5] |
| Staphylococcus aureus (methicillin-susceptible) | 1.0 - 2.0 | [4] |
| Escherichia coli | 2.0 - 25 | [4] |
Broth Microdilution MIC Protocol
This protocol outlines the determination of loracarbef MICs using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Loracarbef reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
Procedure:
-
Prepare Loracarbef Stock Solution: Prepare a stock solution of loracarbef reference standard in a suitable solvent (e.g., water) at a concentration of 1000 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the loracarbef stock solution in CAMHB in the microtiter plates to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted loracarbef.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of loracarbef that completely inhibits visible growth of the organism.
Application 3: Bioequivalence Studies
Bioequivalence studies are conducted to compare the bioavailability of a generic drug product to the innovator product. Loracarbef reference standard is used to prepare calibration standards for the quantification of the drug in biological matrices like plasma.
Bioanalytical Method for Loracarbef in Human Plasma
This protocol describes the quantification of loracarbef in human plasma using HPLC.
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute loracarbef with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
HPLC Protocol:
(Refer to the HPLC protocol in Application 1)
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Loracarbef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.
Conclusion
Loracarbef serves as a reliable and stable reference standard for a variety of applications in antibiotic research and pharmaceutical quality control. Its well-characterized properties and established analytical methods make it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and data presented in this document provide a comprehensive guide for the effective utilization of loracarbef as a reference standard.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scispace.com [scispace.com]
- 3. thoracrespract.org [thoracrespract.org]
- 4. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Detecting Loracarbef Resistance in Bacteria: Application Notes and Protocols
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for identifying and characterizing bacterial resistance to loracarbef, a carbacephem antibiotic. The included protocols cover both phenotypic and genotypic approaches, offering a comprehensive toolkit for surveillance, clinical diagnostics, and research.
Introduction to Loracarbef and Resistance Mechanisms
Loracarbef is a synthetic β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its stability against some β-lactamases contributes to its clinical utility. However, bacterial resistance to loracarbef has emerged, primarily driven by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug. Other mechanisms, such as alterations in penicillin-binding proteins (PBPs) and efflux pumps, can also contribute to resistance. Accurate detection of resistance is crucial for effective clinical treatment and for monitoring the evolution and spread of resistant strains.
Phenotypic Methods for Loracarbef Resistance Detection
Phenotypic methods directly measure the ability of a bacterial isolate to grow in the presence of loracarbef. These methods are fundamental for clinical diagnostics and provide a direct measure of the resistance level.
Broth Microdilution
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of loracarbef, which is the lowest concentration that inhibits visible bacterial growth. It is considered a gold-standard quantitative method for antimicrobial susceptibility testing.
Application: Provides a precise MIC value, which can be categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in sterile Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of loracarbef in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The typical concentration range to test is 0.06 to 64 µg/mL.
-
Include a growth control well (broth without antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours (20-24 hours for Streptococcus species).
-
-
Result Interpretation:
-
Following incubation, examine the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of loracarbef at which there is no visible growth.
-
Interpret the MIC values using established breakpoints (see Table 1).
-
Kirby-Bauer Disk Diffusion
Principle: This qualitative method involves placing a paper disk impregnated with a standardized amount of loracarbef onto an agar plate inoculated with the test bacterium. The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.
Application: A simple, cost-effective method for routine susceptibility testing in clinical laboratories.
Experimental Protocol: Disk Diffusion
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
-
Plate Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Disk Application and Incubation:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a loracarbef disk (30 µg) to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the zone diameter based on established breakpoints (see Table 1).
-
Quantitative Data: Loracarbef Breakpoints
The Clinical and Laboratory Standards Institute (CLSI) provides standardized breakpoints for interpreting MIC values and zone diameters.
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Haemophilus influenzae | MIC (µg/mL) | ≤ 4 | 8 | ≥ 16 |
| Disk Diffusion (mm) | ≥ 19 | 17-18 | ≤ 16 | |
| Streptococcus pneumoniae | MIC (µg/mL) | ≤ 1 | 2 | ≥ 4 |
| Disk Diffusion (mm) | ≥ 23 | 20-22 | ≤ 19 | |
| Moraxella catarrhalis | MIC (µg/mL) | ≤ 4 | - | ≥ 8 |
| Disk Diffusion (mm) | ≥ 20 | - | ≤ 19 |
Table 1: CLSI interpretive criteria for loracarbef against selected respiratory pathogens. These values are for illustrative purposes and should be verified against the latest CLSI M100 document.
Genotypic Methods for Resistance Detection
Genotypic methods detect the presence of specific genes known to confer resistance, such as those encoding β-lactamase enzymes. These methods are highly specific and can provide rapid results.
Polymerase Chain Reaction (PCR)
Principle: PCR is used to amplify specific DNA sequences. By using primers that target known β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M), this method can rapidly identify the genetic basis for resistance in a bacterial isolate.
Application: Rapid identification of resistance mechanisms for epidemiological studies, outbreak investigations, and guiding therapeutic choices when specific resistance mechanisms are suspected.
Experimental Protocol: PCR for blaTEM Detection
-
DNA Extraction:
-
Culture the bacterial isolate overnight on an appropriate agar medium.
-
Harvest a single colony and suspend it in 100 µL of sterile nuclease-free water.
-
Boil the suspension for 10 minutes to lyse the cells and release the DNA.
-
Centrifuge at 12,000 x g for 5 minutes. The supernatant contains the template DNA.
-
-
PCR Amplification:
-
Prepare a PCR master mix. For a 25 µL reaction, combine:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)
-
1 µL of Forward Primer (10 µM) (e.g., TEM-F: 5'-ATCAGCAATAAACCAGC-3')
-
1 µL of Reverse Primer (10 µM) (e.g., TEM-R: 5'-CCCCGAAGAACGTTTTC-3')
-
8.5 µL of Nuclease-Free Water
-
2 µL of Template DNA
-
-
Include a positive control (DNA from a known TEM-producing strain) and a negative control (no template DNA).
-
-
Thermal Cycling:
-
Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
-
Result Visualization:
-
Analyze the PCR products by gel electrophoresis on a 1.5% agarose gel stained with a DNA-binding dye.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size (e.g., ~860 bp for the primers above) indicates the presence of the blaTEM gene.
-
Visualized Workflows and Pathways
Caption: Workflow for phenotypic detection of loracarbef resistance.
Caption: Workflow for genotypic detection of loracarbef resistance genes.
Application Notes and Protocols for Testing Loracarbef Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the synergistic potential of loracarbef, a synthetic carbacephem antibiotic, when used in combination with other antimicrobial agents. The protocols outlined below are intended to guide researchers in determining whether the combined antibacterial effect of loracarbef and another antibiotic is greater than the sum of their individual effects.
Introduction to Loracarbef and Antibiotic Synergy
Loracarbef is a second-generation cephalosporin-like antibiotic that exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption of the cell wall structure leads to bacterial cell lysis and death.[1][2]
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[3] Testing for synergy is crucial in drug development to:
-
Enhance therapeutic efficacy against resistant strains.
-
Reduce the required dosage of individual antibiotics, potentially minimizing toxicity.
-
Slow the emergence of drug-resistant bacteria.
This document provides detailed protocols for two standard in vitro methods for assessing antibiotic synergy: the Checkerboard Assay and the Time-Kill Curve Analysis .
Potential Synergistic Combinations with Loracarbef
Based on its mechanism of action, loracarbef is a prime candidate for synergistic combinations with antibiotics that have different cellular targets. A particularly well-documented synergistic interaction for β-lactam antibiotics is with aminoglycosides . The proposed mechanism is that the inhibition of cell wall synthesis by the β-lactam increases the permeability of the bacterial cell envelope, thereby facilitating the uptake of the aminoglycoside, which inhibits protein synthesis by binding to the 30S ribosomal subunit.[4][5]
Other potential combinations for investigation include:
-
Fluoroquinolones: These agents inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. Synergy with β-lactams has been reported, though it can be variable.[6][7]
-
Macrolides: These antibiotics inhibit protein synthesis by binding to the 50S ribosomal subunit. Combination therapy of β-lactams and macrolides is common in treating community-acquired pneumonia.[8]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Objective: To determine the minimum inhibitory concentration (MIC) of loracarbef and a second antibiotic, both alone and in combination, and to calculate the FIC index.
Materials:
-
Loracarbef powder
-
Second antibiotic powder (e.g., Gentamicin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
Incubator (35°C)
-
Plate reader (optional, for OD measurements)
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of loracarbef and the second antibiotic in a suitable solvent.
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, serially dilute loracarbef horizontally (e.g., across columns 1-10).
-
Serially dilute the second antibiotic vertically (e.g., down rows A-G).
-
Column 11 should contain only dilutions of the second antibiotic (for its MIC determination).
-
Row H should contain only dilutions of loracarbef (for its MIC determination).
-
Well H12 should be a growth control (no antibiotic).
-
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well.
-
Incubate: Incubate the plate at 35°C for 16-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculate FIC Index:
-
FIC of Loracarbef (FIC A) = MIC of Loracarbef in combination / MIC of Loracarbef alone
-
FIC of Second Antibiotic (FIC B) = MIC of Second Antibiotic in combination / MIC of Second Antibiotic alone
-
FIC Index = FIC A + FIC B
-
Data Presentation:
The results of the checkerboard assay can be summarized in the following table:
| Antibiotic Combination | Test Organism | MIC of Loracarbef (alone) (µg/mL) | MIC of Second Antibiotic (alone) (µg/mL) | MIC of Loracarbef (in combination) (µg/mL) | MIC of Second Antibiotic (in combination) (µg/mL) | FIC Index | Interpretation |
| Loracarbef + Gentamicin | E. coli ATCC 25922 | 2 | 1 | 0.5 | 0.25 | 0.5 | Synergy |
| Loracarbef + Ciprofloxacin | S. aureus ATCC 29213 | 1 | 0.5 | 0.5 | 0.125 | 0.75 | Additive |
| Loracarbef + Erythromycin | S. pneumoniae ATCC 49619 | 0.5 | 0.25 | 0.25 | 0.125 | 1.0 | Additive |
Interpretation of FIC Index:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to 4
-
Antagonism: > 4
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by an antibiotic combination over time.
Objective: To assess the bactericidal activity of loracarbef and a second antibiotic, alone and in combination, over a 24-hour period.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Shaking incubator
Protocol:
-
Prepare Cultures: Grow the test organism to the logarithmic phase in CAMHB.
-
Set up Test Tubes: Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
Loracarbef at a sub-MIC concentration (e.g., 0.5 x MIC)
-
The second antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)
-
The combination of loracarbef and the second antibiotic at the same sub-MIC concentrations.
-
-
Inoculate: Inoculate each tube with the log-phase culture to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubate and Sample: Incubate the tubes in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).
-
Plot Data: Plot the log10 CFU/mL versus time for each condition.
Data Presentation:
The results of the time-kill curve analysis can be summarized in the following table:
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (Loracarbef alone) | Log10 CFU/mL (Gentamicin alone) | Log10 CFU/mL (Loracarbef + Gentamicin) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.2 | 6.0 | 5.1 |
| 4 | 7.3 | 6.8 | 6.5 | 4.2 |
| 6 | 8.1 | 7.5 | 7.0 | 3.1 |
| 8 | 8.9 | 8.2 | 7.6 | <2.0 |
| 24 | 9.5 | 8.8 | 8.1 | <2.0 |
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: A < 2 log10 difference in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
Mechanism of Synergy: Loracarbef and Aminoglycosides
The synergistic effect of combining a β-lactam antibiotic like loracarbef with an aminoglycoside is a classic example of targeting different cellular pathways to enhance antibacterial activity.
As depicted in the diagram, loracarbef inhibits PBPs, disrupting peptidoglycan synthesis and weakening the bacterial cell wall. This compromised cell wall allows for increased intracellular penetration of the aminoglycoside, which then binds to the 30S ribosomal subunit, inhibiting protein synthesis. The combined assault on both cell wall integrity and protein production leads to a more potent bactericidal effect than either agent alone.
Conclusion
The protocols described in these application notes provide a standardized approach for investigating the synergistic potential of loracarbef with other antibiotics. By employing the checkerboard assay and time-kill curve analysis, researchers can quantify the nature of the interaction and gain insights into the dynamics of bacterial killing. Understanding these synergistic relationships is paramount for developing novel and effective combination therapies to combat the growing threat of antibiotic resistance.
References
- 1. What is Loracarbef used for? [synapse.patsnap.com]
- 2. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 4. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the combination effect of macrolide antibiotics in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Animal Models for Therapeutic Studies of Loracarbef: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loracarbef is a synthetic carbacephem antibiotic, a class of β-lactam antimicrobials structurally related to cephalosporins. It exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Loracarbef is effective against common pathogens responsible for respiratory tract, skin and soft tissue, and urinary tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus (methicillin-susceptible strains).[1] While extensive clinical data on loracarbef's efficacy in humans is available, detailed preclinical studies in in vivo animal models are not widely published.
These application notes provide a framework for designing and conducting in vivo animal studies to evaluate the therapeutic efficacy of loracarbef. The protocols described are based on established animal models for key pathogens within loracarbef's spectrum of activity. Researchers can adapt these models to investigate the pharmacokinetics, pharmacodynamics, and efficacy of loracarbef in a preclinical setting.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Loracarbef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, loracarbef disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
In Vitro Susceptibility of Key Pathogens to Loracarbef
Prior to conducting in vivo studies, it is essential to determine the in vitro susceptibility of the bacterial strains to be tested. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for loracarbef against common pathogens.
| Pathogen | MIC90 (μg/mL) Range |
| Streptococcus pneumoniae | 0.25 - 2.0 |
| Haemophilus influenzae (β-lactamase negative) | 0.25 - 8.0 |
| Haemophilus influenzae (β-lactamase positive) | 0.5 - 16.0 |
| Moraxella catarrhalis (β-lactamase negative) | 0.12 - 0.25 |
| Moraxella catarrhalis (β-lactamase positive) | 0.5 - 8.0 |
| Staphylococcus aureus (methicillin-susceptible) | 1.0 - 8.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.[2]
Experimental Protocols for In Vivo Animal Models
The following are detailed protocols for establishing infection models in animals to test the therapeutic efficacy of loracarbef. These are generalized protocols and may require optimization based on the specific bacterial strain and research objectives.
Murine Model of Pneumonia (Streptococcus pneumoniae)
This model is suitable for evaluating the efficacy of loracarbef in treating lower respiratory tract infections.
Experimental Workflow:
Protocol Details:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: A clinical isolate or a reference strain of Streptococcus pneumoniae.
-
Inoculum Preparation:
-
Culture S. pneumoniae on blood agar plates overnight at 37°C in 5% CO2.
-
Inoculate colonies into a suitable broth (e.g., Todd-Hewitt broth supplemented with yeast extract) and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/50 µL).
-
-
Infection Procedure:
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Administer 50 µL of the bacterial suspension intranasally.
-
-
Loracarbef Administration:
-
Prepare a suspension of loracarbef in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the desired dose orally via gavage, typically starting 2-4 hours post-infection and continuing for a specified duration (e.g., twice daily for 3-5 days).
-
-
Efficacy Evaluation:
-
Survival: Monitor survival rates over a period of 7-14 days.
-
Bacterial Load: At selected time points, euthanize a subset of mice, aseptically collect lungs and blood, homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Histopathology: Collect lung tissue for histological examination to assess inflammation and tissue damage.
-
Murine Model of Thigh Infection (Staphylococcus aureus)
This localized infection model is useful for studying the pharmacodynamics of loracarbef against soft tissue infections.
Experimental Workflow:
Protocol Details:
-
Animal Model: Female ICR or Swiss Webster mice, 4-6 weeks old.
-
Immunosuppression (optional but common): To establish a robust infection, induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
-
Bacterial Strain: A methicillin-susceptible Staphylococcus aureus (MSSA) strain.
-
Inoculum Preparation:
-
Culture S. aureus in Tryptic Soy Broth (TSB) to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^6 CFU/100 µL).
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Inject 100 µL of the bacterial suspension into the posterior thigh muscle.
-
-
Loracarbef Administration:
-
Administer loracarbef orally via gavage at various doses, typically starting 2 hours post-infection.
-
-
Efficacy Evaluation:
-
Bacterial Load: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and determine the CFU count by plating serial dilutions. The efficacy is measured as the reduction in log10 CFU/g of tissue compared to untreated controls.
-
Chinchilla Model of Otitis Media (Haemophilus influenzae or Moraxella catarrhalis)
The chinchilla is a well-established model for studying otitis media due to the anatomical similarities of its Eustachian tube and middle ear to those of humans.
Experimental Workflow:
Protocol Details:
-
Animal Model: Healthy, young adult chinchillas.
-
Bacterial Strains: Non-typeable Haemophilus influenzae (NTHi) or Moraxella catarrhalis.
-
Inoculum Preparation:
-
Grow bacteria on appropriate agar (e.g., chocolate agar for NTHi) and then in a suitable broth to the desired concentration.
-
Resuspend in sterile saline.
-
-
Infection Procedure:
-
Anesthetize the chinchilla.
-
Inject a small volume (e.g., 100-300 µL) of the bacterial suspension directly into the superior bulla of the middle ear.
-
-
Loracarbef Administration:
-
Administer loracarbef orally via gavage, typically starting 24 hours post-infection and continuing for a defined period (e.g., 7-10 days).
-
-
Efficacy Evaluation:
-
Clinical Assessment: Monitor for signs of otitis media, such as inflammation of the tympanic membrane, using otoscopy.
-
Bacterial Culture: At the end of the treatment period, collect middle ear effusions by epitympanic tap for quantitative bacteriology.
-
Histopathology: Examine the middle ear mucosa for inflammation and damage.
-
Data Presentation
All quantitative data from these studies should be summarized in clearly structured tables to facilitate comparison between different treatment groups (e.g., different doses of loracarbef, comparator antibiotics, and placebo).
Example Table for Murine Pneumonia Model Data:
| Treatment Group | Dose (mg/kg) | N | Mean Survival Time (days) | Lung Bacterial Load (log10 CFU/g) at 48h | Blood Bacterial Load (log10 CFU/mL) at 48h |
| Vehicle Control | - | 10 | |||
| Loracarbef | 25 | 10 | |||
| Loracarbef | 50 | 10 | |||
| Loracarbef | 100 | 10 | |||
| Comparator | X | 10 |
Conclusion
While specific preclinical in vivo efficacy studies for loracarbef are not extensively documented in publicly available literature, established animal models for infections caused by key respiratory and skin pathogens provide a robust framework for evaluating its therapeutic potential. The protocols outlined in these application notes, in conjunction with the known in vitro activity of loracarbef, offer a solid foundation for researchers to design and execute meaningful in vivo studies. Such studies are crucial for determining optimal dosing regimens, understanding the in vivo pharmacodynamics, and further characterizing the efficacy of loracarbef in a preclinical setting.
References
Troubleshooting & Optimization
Loracarbef Degradation in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of loracarbef in aqueous solutions. All information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is loracarbef and how does its structure relate to its stability?
A1: Loracarbef is a synthetic carbacephem antibiotic, structurally similar to second-generation cephalosporins like cefaclor. A key difference in its structure is the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group.[1] This modification contributes to its greater chemical stability in solution compared to cefaclor.[1]
Q2: What is the general stability profile of loracarbef in aqueous solutions?
A2: Loracarbef is notably more stable in solution than other orally administered cephalosporins like cefaclor and cephalexin.[2] In a pH 7.4 phosphate buffer, loracarbef has been found to be 130-150 times more stable than cefaclor and 10-12 times more stable than cephalexin.[2] Its pH-stability profile is U-shaped, which is characteristic of zwitterionic cephalosporins, exhibiting maximum stability at its isoelectric point.[2]
Q3: What are the primary degradation pathways for loracarbef?
A3: The degradation of loracarbef is influenced by the pH of the solution. Under moderately acidic conditions (pH 2.7-4.3), degradation proceeds through several pathways:
-
Hydrolysis of the β-lactam ring: This is a common degradation pathway for β-lactam antibiotics.
-
Structural changes in the six-membered heterocyclic ring.
-
Intermolecular reactions: These can lead to the formation of dimeric structures.
-
Oxidation: The primary amine can be oxidized to a hydroxylamine.[3]
In alkaline conditions, β-lactam antibiotics are generally susceptible to hydrolysis of the β-lactam ring.[4]
Q4: Which factors are known to influence the degradation rate of loracarbef?
A4: Several factors can affect the stability of loracarbef in aqueous solutions:
-
pH: As mentioned, loracarbef's stability is highly pH-dependent, with greater stability at its isoelectric point.[2]
-
Buffers: Certain buffer systems can catalyze the hydrolysis of loracarbef. Acetate, borate, citrate, and especially phosphate buffers have been shown to have a catalytic effect.[2]
-
Temperature: Elevated temperatures generally accelerate the degradation of β-lactam antibiotics.[4]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of loracarbef in aqueous solutions.
Issue 1: Rapid loss of loracarbef concentration in solution.
-
Question: I am observing a much faster degradation of my loracarbef solution than expected. What could be the cause?
-
Answer: Unexpectedly rapid degradation can be due to several factors:
-
pH of the medium: Check the pH of your solution. Loracarbef is least stable in acidic and alkaline conditions. Ensure the pH is close to its isoelectric point for maximum stability.[2]
-
Buffer composition: If you are using a buffer, be aware that phosphate, acetate, borate, and citrate buffers can accelerate hydrolysis.[2] Consider using a different buffer system if possible, or minimizing the buffer concentration.
-
Temperature: Ensure your solutions are stored at the appropriate temperature. Elevated temperatures will increase the rate of degradation.[4] For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is advisable.[3]
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
-
Question: I am analyzing my loracarbef sample and see several unexpected peaks. What are these and how can I identify them?
-
Answer: These unknown peaks are likely degradation products of loracarbef. Under acidic conditions, at least ten different degradation products have been identified.[3]
-
To identify these products, you can perform the following:
-
Forced Degradation Studies: Subject your loracarbef standard to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help you generate the potential degradation products.
-
LC-MS/MS Analysis: Analyze the degraded samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This will provide mass-to-charge ratio (m/z) information for the parent drug and its degradation products, which is crucial for structural elucidation.
-
Literature Comparison: Compare the masses and fragmentation patterns of your observed degradation products with those reported in the literature for loracarbef and related cephalosporins.
-
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results in my loracarbef stability studies. What could be the reason for this inconsistency?
-
Answer: Inconsistent results often stem from variations in experimental conditions. To ensure reproducibility, strictly control the following:
-
pH: Use a calibrated pH meter and ensure the pH of your solutions is consistent across all experiments.
-
Buffer Preparation: Prepare fresh buffers for each set of experiments and ensure the concentration is accurate.
-
Temperature: Use a calibrated incubator or water bath to maintain a constant temperature.
-
Light Exposure: Protect your solutions from light, especially during long-term experiments, as photodegradation can occur. Use amber vials or wrap your containers in foil.
-
III. Data Presentation
Table 1: Illustrative pH-Dependent Degradation of a Representative β-Lactam Antibiotic at 37 °C
| pH | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | 0.085 | 8.15 |
| 4.0 | 0.015 | 46.2 |
| 6.0 | 0.005 | 138.6 |
| 7.4 | 0.020 | 34.7 |
| 9.0 | 0.150 | 4.62 |
Table 2: Illustrative Temperature Dependence of Degradation of a Representative β-Lactam Antibiotic at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t₁/₂) (h) |
| 25 | 0.008 | 86.6 |
| 37 | 0.020 | 34.7 |
| 50 | 0.065 | 10.7 |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of Loracarbef
This protocol outlines the conditions for inducing degradation of loracarbef to generate its degradation products for analytical method development and validation.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of loracarbef in water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature and monitor the degradation every 30 minutes.
-
Once significant degradation is observed, neutralize the solution with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 10 mL of the stock solution in a transparent container to a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
-
Thermal Degradation:
-
Store the solid powder of loracarbef in an oven at 70 °C for 48 hours.
-
Dissolve the heat-treated powder in water to a concentration of 1 mg/mL.
-
Protocol 2: Stability-Indicating HPLC Method for Loracarbef
This protocol provides a starting point for developing a high-performance liquid chromatography (HPLC) method to separate loracarbef from its degradation products.
-
Instrumentation: An HPLC system equipped with a UV detector and a data acquisition system.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile. The gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
V. Mandatory Visualizations
Caption: Acidic degradation pathways of loracarbef.
Caption: General workflow for a loracarbef stability study.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Loracarbef - Wikipedia [en.wikipedia.org]
- 2. Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous acidic degradation of the carbacephalosporin loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Loracarbef in Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is loracarbef and what is its primary mechanism of action?
A1: Loracarbef is a synthetic, orally administered β-lactam antibiotic belonging to the carbacephem class.[1] It is structurally similar to second-generation cephalosporins.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This disruption of peptidoglycan synthesis leads to a weakened cell wall and subsequent bacterial cell lysis and death.[1][3]
Q2: Is loracarbef soluble in aqueous solutions like water or phosphate-buffered saline (PBS)?
A2: Loracarbef has low solubility in water.[4] One source indicates a solubility of approximately 0.325 g/L.[5] Therefore, direct dissolution in aqueous buffers for cell culture applications is generally not recommended as it may lead to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of loracarbef?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of loracarbef for in vitro studies.[4]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines in culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower, especially for sensitive cell lines or long-term incubation experiments.[1] It is always best practice to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.
Q5: Does loracarbef have a specific signaling pathway that it targets in mammalian cells?
A5: There is no evidence to suggest that loracarbef targets a specific signaling pathway in mammalian cells. Its mechanism of action is specific to bacteria, involving the inhibition of cell wall synthesis, a structure not present in eukaryotic cells.[2][3] Any observed effects on mammalian cells at high concentrations are likely attributable to general cytotoxicity rather than a specific targeted interaction.
Troubleshooting Guide: Loracarbef Precipitation in Cell Culture
Precipitation of loracarbef in cell culture media can lead to inaccurate and unreliable experimental results. The following guide provides potential causes and solutions to address this common issue.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Precipitate forms immediately upon adding loracarbef stock solution to the cell culture medium. | The concentration of loracarbef exceeds its solubility limit in the aqueous medium. | - Reduce Final Concentration: Lower the final working concentration of loracarbef in your assay. - Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thereby reducing the "solvent shock." - Optimize Dilution Method: Add the loracarbef stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling to facilitate rapid and uniform mixing. |
| Precipitate appears over time during incubation. | - Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. - pH Shift: Cellular metabolism can alter the pH of the culture medium, potentially reducing loracarbef's solubility. - Interaction with Media Components: Components in the serum or media supplements may interact with loracarbef, causing it to precipitate. | - Maintain Stable Temperature: Ensure the incubator is properly calibrated and minimize the frequency of opening the door. - Use Buffered Media: Consider using a medium buffered with HEPES to maintain a stable pH. - Serum-Free Test: Test the solubility of loracarbef in a serum-free version of your medium to determine if serum components are contributing to the precipitation. If so, consider reducing the serum percentage if your experimental design allows. |
| Cloudiness or turbidity observed in the culture wells. | This could be due to loracarbef precipitation or microbial contamination. | - Microscopic Examination: Carefully inspect the culture under a microscope to rule out bacterial or fungal contamination. - Follow Aseptic Techniques: Ensure sterile handling of all solutions and materials. |
Experimental Protocols
Protocol 1: Preparation of a Loracarbef Stock Solution
This protocol describes the preparation of a 10 mM stock solution of loracarbef in DMSO.
Materials:
-
Loracarbef powder (Molecular Weight: 349.77 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of loracarbef:
-
For 1 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L * 0.001 L * 349.77 g/mol = 0.0034977 g = 3.50 mg
-
-
Weigh the loracarbef powder:
-
Carefully weigh out 3.50 mg of loracarbef powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the loracarbef powder.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the loracarbef is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the 10 mM loracarbef stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Diluting Loracarbef for Cell-Based Assays
This protocol outlines the steps for diluting the loracarbef stock solution into cell culture medium for treating cells.
Materials:
-
10 mM Loracarbef stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microplates
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration of loracarbef and the final volume.
-
Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
C1V1 = C2V2
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL
-
-
Prepare the working solution:
-
In a sterile tube, add 999 µL of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add 1 µL of the 10 mM loracarbef stock solution.
-
-
Final DMSO Concentration Check:
-
In this example, the final DMSO concentration is 0.1% (1 µL DMSO in 1000 µL total volume), which is generally well-tolerated by most cell lines.
-
-
Treat the cells:
-
Remove the existing medium from your cell culture plate and replace it with the freshly prepared medium containing the desired concentration of loracarbef.
-
-
Include Controls:
-
Always include a "vehicle control" (cells treated with medium containing the same final concentration of DMSO without loracarbef) and a "no treatment" control (cells in medium alone).
-
Quantitative Data Summary
The following table summarizes the solubility of loracarbef in various solvents.
| Solvent | Solubility | Reference |
| Water | ~0.325 g/L (0.325 mg/mL) | [5] |
| DMSO | Soluble | [4] |
Visualizations
Caption: Workflow for preparing and using loracarbef in cell-based viability assays.
Caption: Loracarbef inhibits bacterial cell wall synthesis, leading to cell death.
References
common sources of error in loracarbef MIC determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing loracarbef Minimum Inhibitory Concentration (MIC) determination assays.
Frequently Asked Questions (FAQs)
Q1: My MIC values for loracarbef seem higher/lower than expected. What are the common causes?
A1: Discrepancies in loracarbef MIC values can arise from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: An inoculum density that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely low MICs. It is critical to standardize the inoculum to a 0.5 McFarland turbidity standard.
-
Media Composition: For non-fastidious organisms, cation-adjusted Mueller-Hinton Broth (CAMHB) is standard. However, for fastidious organisms like Haemophilus influenzae, using a specialized medium such as Haemophilus Test Medium (HTM) is crucial for accurate results.[1]
-
Incubation Conditions: Incorrect incubation time, temperature, or atmospheric conditions (e.g., CO2 levels for fastidious organisms) can significantly impact bacterial growth and, consequently, MIC values.
-
Result Interpretation: Subjectivity in determining the endpoint, especially in cases of "trailing" growth, can lead to variability.
Q2: I'm observing "skipped wells" in my broth microdilution plate. What does this mean and how should I interpret the result?
A2: "Skipped wells" refer to a phenomenon where a well with a lower concentration of loracarbef shows no growth, while a well with a higher concentration shows growth. This can be caused by:
-
Contamination of an individual well.
-
Pipetting errors during the dilution series.
-
The antimicrobial agent precipitating at certain concentrations.
In such cases, the MIC should be read as the lowest concentration that shows no growth, but the entire test should be repeated to ensure accuracy and rule out technical error.
Q3: What is "trailing" and how do I read the MIC when it occurs?
A3: Trailing, or the "trailing endpoint," is the observation of reduced but persistent bacterial growth over a range of concentrations in a broth microdilution assay. This can make it difficult to determine the true MIC. For beta-lactam antibiotics like loracarbef, the endpoint should be read as the lowest concentration that shows a significant inhibition of growth compared to the growth control well. This is often defined as the well with the first button of cells or a marked decrease in turbidity. Avoid prolonged incubation times (beyond 16-20 hours for most bacteria), as this can exacerbate the trailing effect.[2][3][4]
Q4: Are there specific challenges when determining the MIC of loracarbef against Haemophilus influenzae?
A4: Yes, testing H. influenzae presents several challenges.
-
Media: This organism is fastidious and requires Haemophilus Test Medium (HTM) for robust growth and reliable susceptibility results.[1]
-
Beta-lactamase Production: The presence of beta-lactamase enzymes in some strains can significantly increase the MIC of loracarbef.
-
Modified Penicillin-Binding Proteins (PBPs): Resistance can also be mediated by alterations in PBPs, leading to what is known as beta-lactamase-negative ampicillin resistance (BLNAR). These strains may show elevated MICs to loracarbef.
-
Inoculum Effect: The final MIC value can be particularly sensitive to the inoculum density.
Q5: My quality control (QC) strain is out of the acceptable range. What should I do?
A5: An out-of-range QC result indicates a potential issue with the assay. Do not report any patient/test results. The first step is to follow the troubleshooting workflow to identify the source of the error. Common culprits include expired reagents, improper inoculum preparation, or incorrect incubation. Once the issue is identified and corrected, the QC strain and any affected test isolates must be re-tested.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| QC strain MIC is too high | Inoculum is too dense. | Repeat the test, ensuring the inoculum is standardized to a 0.5 McFarland standard. |
| Incorrect incubation time (too long). | Ensure incubation is for 16-20 hours for non-fastidious bacteria (20-24 hours for H. influenzae). | |
| Deterioration of loracarbef. | Check the expiration date and storage conditions of the loracarbef stock solution and microdilution panels. Prepare fresh stock solutions if necessary. | |
| Contamination of the QC strain. | Subculture the QC strain to a purity plate to check for contamination. | |
| QC strain MIC is too low | Inoculum is too light. | Repeat the test with a properly standardized 0.5 McFarland inoculum. |
| Incorrect incubation time (too short). | Ensure the full incubation period is completed. | |
| Incorrect reading of the endpoint. | Re-examine the plate, ensuring the endpoint is read as the lowest concentration with significant growth inhibition. | |
| No growth in any wells (including growth control) | Inactive inoculum. | Use a fresh subculture of the organism. |
| Incorrect medium used. | Verify that the correct medium (e.g., CAMHB or HTM) was used. | |
| Incorrect incubation conditions. | Check incubator temperature and CO2 levels (if applicable). | |
| Growth in all wells (including sterility control) | Contamination of the medium or diluent. | Use new, sterile reagents and repeat the assay. |
| Inconsistent results between replicates | Pipetting errors. | Review and practice proper pipetting technique for serial dilutions and inoculation. |
| Uneven incubation. | Ensure the incubator provides uniform temperature distribution. |
Data Presentation
Table 1: Loracarbef MIC90 Ranges for Common Pathogens
| Organism | Beta-lactamase Status | MIC90 Range (µg/mL) |
| Streptococcus pneumoniae | - | 0.25 - 2.0 |
| Moraxella catarrhalis | Positive | 0.5 - 8.0 |
| Moraxella catarrhalis | Negative | 0.12 - 0.25 |
| Haemophilus influenzae | Positive | 0.5 - 16.0 |
| Haemophilus influenzae | Negative | 0.25 - 8.0 |
| Escherichia coli | - | 2.0 - 25 |
| Klebsiella pneumoniae | - | 0.25 - 8.0 |
| Proteus mirabilis | - | 1.0 - 8.0 |
| Streptococcus pyogenes | - | ≤0.06 - 1.0 |
| Staphylococcus aureus | Positive | 8.0 |
| Staphylococcus aureus | Negative | 1.0 - 2.0 |
| Data compiled from a review of literature. |
Table 2: Quality Control (QC) MIC Ranges for Loracarbef
| QC Strain | ATCC Number | Acceptable MIC Range (µg/mL) |
| Escherichia coli | 25922 | Not available in recent CLSI/EUCAST documents |
| Staphylococcus aureus | 29213 | Not available in recent CLSI/EUCAST documents |
| Haemophilus influenzae | 49247 | Not available in recent CLSI/EUCAST documents |
Note: Loracarbef is an older antimicrobial agent, and its specific quality control ranges are not listed in the most recent editions of the CLSI M100 or EUCAST QC documents.[1][2] Researchers should consult the version of the CLSI M100 document that was current when loracarbef was more widely used or contact the manufacturer for appropriate QC ranges. Performing QC is still critical; laboratories may need to establish their own internal QC ranges based on historical data.
Detailed Experimental Protocol
This protocol is based on the CLSI M07 guidelines for broth microdilution.
-
Preparation of Loracarbef Stock Solution:
-
Weigh a sufficient amount of loracarbef powder.
-
Calculate the volume of solvent (e.g., sterile water or a buffer as specified by the manufacturer) required to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store in small aliquots at -70°C or below.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the loracarbef stock solution in the appropriate sterile broth (CAMHB for non-fastidious organisms, HTM for H. influenzae) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except the sterility control) with the prepared inoculum.
-
Incubate the plates at 35°C ± 2°C.
-
For non-fastidious organisms, incubate in ambient air for 16-20 hours.
-
For H. influenzae, incubate in an atmosphere of 5% CO2 for 20-24 hours.
-
-
Reading and Interpreting Results:
-
Place the microtiter plate on a reading stand. The MIC is the lowest concentration of loracarbef that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well must show adequate growth.
-
The sterility control well must show no growth.
-
Visualizations
Caption: Troubleshooting workflow for out-of-range QC results.
Caption: Standardized workflow for broth microdilution MIC testing.
References
Loracarbef Instability: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting loracarbef instability in experimental conditions. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My loracarbef solution is showing signs of degradation. What are the primary factors that influence its stability?
A1: Loracarbef, a carbacephem antibiotic, is generally more stable than its cephalosporin analogue, cefaclor.[1] However, its stability in aqueous solutions is significantly influenced by several factors:
-
pH: Loracarbef exhibits a U-shaped pH-stability profile, with maximum stability observed at its isoelectric point. Both acidic and alkaline conditions can lead to degradation.
-
Buffers: Certain buffer systems can catalyze the hydrolysis of loracarbef. Acetate, borate, citrate, and particularly phosphate buffers have been shown to increase the rate of degradation.[1]
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the degradation of loracarbef.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of specific degradation products.
Q2: I am observing unexpected peaks in my chromatogram when analyzing loracarbef. What are the likely degradation products?
A2: The degradation products of loracarbef depend on the stress conditions. In moderately acidic conditions (pH 2.7-4.3), the following have been identified:
-
Products resulting from the hydrolysis of the β-lactam ring.
-
Compounds formed through intermolecular reactions, leading to dimeric structures.
-
An oxidation product where the primary amine is converted to a hydroxylamine.[2]
Degradation pathways under alkaline and oxidative conditions are not as well-documented in publicly available literature but are expected to involve hydrolysis of the β-lactam ring and potential modifications to the side chains.
Q3: Can I use a phosphate buffer for my experiments with loracarbef?
A3: It is strongly advised to avoid or use phosphate buffers with caution. Phosphate ions have been shown to have a significant catalytic effect on the hydrolysis of loracarbef, leading to increased instability.[1] If a buffer is necessary, consider alternatives that are known to be more inert towards β-lactam antibiotics. If a phosphate buffer is unavoidable, it is crucial to work at low temperatures and for the shortest possible duration.
Troubleshooting Guide
Issue: Rapid loss of loracarbef potency in solution.
This guide will help you systematically troubleshoot the potential causes of loracarbef instability in your experimental setup.
Data Presentation
Quantitative Stability Data
Disclaimer: Specific quantitative degradation kinetics for loracarbef are not widely available in the public domain. The following table is illustrative and based on the known general behavior of β-lactam antibiotics. Actual degradation rates should be determined experimentally.
| Condition | Parameter | Value | Reference |
| pH | Optimal pH for stability | Isoelectric Point | [1] |
| pH 2.0 (37 °C) | t1/2 = ~48 hours | Hypothetical | |
| pH 7.4 (Phosphate Buffer, 37 °C) | t1/2 = ~24 hours | Hypothetical | |
| pH 9.0 (37 °C) | t1/2 = ~12 hours | Hypothetical | |
| Temperature | 25 °C (at optimal pH) | k = ~0.005 hr-1 | Hypothetical |
| 37 °C (at optimal pH) | k = ~0.015 hr-1 | Hypothetical | |
| 50 °C (at optimal pH) | k = ~0.05 hr-1 | Hypothetical | |
| Buffer Catalysis | Phosphate Buffer (pH 7.4) | Catalytic Effect | [1] |
| Acetate Buffer | Catalytic Effect | [1] | |
| Citrate Buffer | Catalytic Effect | [1] | |
| Borate Buffer | Catalytic Effect | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Loracarbef
This protocol outlines the conditions for inducing degradation of loracarbef to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol 2: Stability-Indicating HPLC Method for Loracarbef
This protocol provides a starting point for developing a validated HPLC method to separate loracarbef from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dilute samples from the forced degradation study (Protocol 1) with the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of approximately 100 µg/mL.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve loracarbef from its degradation products, impurities, and placebo components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Signaling Pathway Visualization
While loracarbef's primary mechanism of action is the inhibition of bacterial cell wall synthesis, understanding the impact of its degradation on potential off-target effects in a research context can be important. The following is a hypothetical signaling pathway that could be investigated.
References
Technical Support Center: Optimizing Loracarbef Concentration for Bacterial Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing loracarbef for in vitro bacterial growth inhibition studies. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of loracarbef?
Loracarbef is a synthetic carbacephem antibiotic, structurally and functionally similar to second-generation cephalosporins.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Loracarbef achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, loracarbef weakens the cell wall, leading to cell lysis and bacterial death.
Q2: What are the typical Minimum Inhibitory Concentration (MIC) ranges for loracarbef against common bacterial pathogens?
The in vitro activity of loracarbef varies depending on the bacterial species and the presence of resistance mechanisms, such as the production of β-lactamase enzymes. The table below summarizes the reported MIC90 (the concentration required to inhibit 90% of isolates) ranges for loracarbef against several common pathogens.
| Bacterial Species | β-Lactamase Status | Loracarbef MIC90 Range (µg/mL) |
| Streptococcus pneumoniae | N/A | 0.25 - 2.0[3] |
| Streptococcus pyogenes | N/A | ≤0.06 - 1.0[3] |
| Haemophilus influenzae | Negative | 0.25 - 8.0[3] |
| Positive | 0.5 - 16.0[3] | |
| Moraxella catarrhalis | Negative | 0.12 - 0.25[3] |
| Positive | 0.5 - 8.0[3] | |
| Staphylococcus aureus | Negative | 1.0 - 2.0[3] |
| Positive | 8.0[3] | |
| Escherichia coli | N/A | 2.0 - 25[3] |
| Klebsiella pneumoniae | N/A | 0.25 - 8.0[3] |
| Proteus mirabilis | N/A | 1.0 - 8.0[3] |
Q3: How should I prepare and store loracarbef stock solutions?
For accurate and reproducible MIC testing, proper preparation and storage of loracarbef stock solutions are critical. Loracarbef is known to be more stable in solution compared to some other β-lactam antibiotics like cefaclor.[4]
-
Solvent: Loracarbef is water-soluble. Use sterile distilled water or an appropriate buffer as the solvent.
-
Concentration: Prepare a stock solution at a concentration that is at least 10 times the highest concentration to be tested to minimize the volume of stock solution added to the test medium.
-
Sterilization: Do not autoclave β-lactam antibiotics. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile tubes and store them at -20°C or, for longer-term storage, at -70°C. Loracarbef solutions are more stable when frozen.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the antibiotic.[5] The stability of the stock solution can also be influenced by the pH and the type of buffer used.[4]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a common method for determining the MIC of an antimicrobial agent.[6][7]
Materials:
-
Loracarbef stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions:
-
Add 50 µL of CAMHB to all wells of a 96-well plate except for the first column.
-
Add 100 µL of the highest concentration of loracarbef to be tested to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of loracarbef that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.[8]
-
Agar Dilution Method for MIC Determination
The agar dilution method is another standardized technique for MIC determination and is particularly useful for testing multiple bacterial isolates against a single antimicrobial agent.[9][10][11]
Materials:
-
Loracarbef stock solution
-
Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C
-
Sterile petri dishes
-
Bacterial inoculum standardized to 1.0 McFarland turbidity
-
Inoculum replicator (optional)
Procedure:
-
Prepare Antibiotic-Containing Plates:
-
Prepare a series of dilutions of the loracarbef stock solution.
-
For each concentration, add 1 part of the loracarbef dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).
-
Mix well and pour into sterile petri dishes. Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 1.0 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, starting from the lowest to the highest antibiotic concentration. An inoculum replicator can be used to test multiple isolates simultaneously.
-
-
Controls:
-
Growth Control: An agar plate with no antibiotic, inoculated with the test organisms.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of loracarbef that prevents the growth of a visible bacterial colony.
-
Troubleshooting Guides
Issue 1: Inconsistent MIC results between replicates or experiments.
-
Possible Cause: Inaccurate pipetting during serial dilutions.
-
Solution: Ensure pipettes are properly calibrated and use fresh tips for each transfer. When performing serial dilutions, mix the contents of the wells thoroughly before transferring to the next well.
-
-
Possible Cause: Variability in the inoculum density.
-
Solution: Always prepare a fresh inoculum and standardize it to a 0.5 McFarland turbidity standard immediately before use. Vortex the inoculum suspension before adding it to the wells to ensure a homogenous distribution of bacteria.
-
-
Possible Cause: Degradation of loracarbef stock solution.
-
Solution: Prepare fresh stock solutions regularly and store them in single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[12]
-
-
Possible Cause: Heteroresistance within the bacterial population.
-
Solution: This is a biological phenomenon where a subpopulation of bacteria exhibits higher resistance. If suspected, consider performing population analysis profiles or using alternative methods to confirm the MIC.
-
Issue 2: No bacterial growth, even in the growth control well.
-
Possible Cause: Inoculum was not viable or at too low a concentration.
-
Solution: Ensure the bacterial culture used for the inoculum is fresh (not older than 24 hours). After preparing the 0.5 McFarland suspension, perform a viability count (plate count) to confirm the CFU/mL.
-
-
Possible Cause: Contamination of the growth medium.
-
Solution: Always use sterile media and aseptic techniques. Check the sterility control well; if there is growth, the medium is contaminated.
-
Issue 3: Unexpectedly high MIC values, suggesting resistance.
-
Possible Cause: The bacterial isolate possesses a resistance mechanism.
-
Solution: The most common resistance mechanism to β-lactam antibiotics is the production of β-lactamase enzymes.[13] Test the isolate for β-lactamase production using a commercially available test (e.g., nitrocefin disks). Other resistance mechanisms include alterations in penicillin-binding proteins (PBPs) or reduced membrane permeability.[13][14][15]
-
-
Possible Cause: Issues with the loracarbef stock solution.
-
Solution: Verify the concentration and purity of the loracarbef powder used to prepare the stock solution. Prepare a fresh stock solution and repeat the experiment.
-
-
Possible Cause: Specific growth requirements for the bacterial strain.
Issue 4: Difficulty in reading the MIC endpoint due to trailing growth.
-
Possible Cause: Some bacteria may exhibit trailing or partial inhibition over a range of concentrations.
Visualizing Experimental Workflows and Biological Pathways
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Loracarbef's mechanism and the bacterial stress response.
References
- 1. Loracarbef: a new orally administered carbacephem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorambucil: stability of solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. idexx.dk [idexx.dk]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 13. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Action of Carbapenem Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Problems with current recommendations for susceptibility testing of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
Loracarbef Interference in Biochemical Assays: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference of the carbacephem antibiotic, loracarbef, in common biochemical assays. The information is presented in a question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is loracarbef known to interfere with biochemical assays?
Direct studies detailing specific interferences caused by loracarbef in a wide range of biochemical assays are not extensively documented in publicly available literature. However, loracarbef is a carbacephem antibiotic, structurally similar to second-generation cephalosporins.[1][2] The cephalosporin class of antibiotics is known to cause significant interference in certain clinical chemistry assays, most notably the Jaffe method for creatinine determination.[3][4][5] Therefore, it is prudent to consider the potential for similar interferences when loracarbef is present in experimental samples.
Q2: Which specific assay is most likely to be affected by loracarbef?
Based on the known interferences of the structurally related cephalosporin class, the Jaffe reaction for creatinine measurement is the most likely assay to be affected by loracarbef.[3][4] This interference typically results in a falsely elevated measurement of creatinine.[5][6]
Q3: What is the mechanism of cephalosporin interference in the Jaffe creatinine assay?
The Jaffe reaction involves the reaction of creatinine with alkaline picrate to form a colored complex.[3] Cephalosporins with certain chemical structures can also react with the alkaline picrate, forming a product that absorbs light at a similar wavelength to the creatinine-picrate complex.[3][7] This leads to a positive interference, making the creatinine concentration appear higher than it actually is.[5]
Q4: Are there alternative methods for creatinine measurement that are not affected by this interference?
Yes, enzymatic assays or high-performance liquid chromatography (HPLC) methods for creatinine determination are generally not affected by cephalosporin interference and are recommended alternatives when samples may contain these antibiotics.[3]
Troubleshooting Guide
This guide provides structured advice for identifying and mitigating potential interference from loracarbef in your biochemical assays, with a primary focus on the Jaffe creatinine assay.
Problem: Unexpectedly high creatinine readings in samples containing loracarbef when using the Jaffe method.
-
Step 1: Suspect Interference: If you observe elevated creatinine levels in samples known to contain loracarbef (or other cephalosporins), and this result is inconsistent with other experimental data, analytical interference should be suspected.[5]
-
Step 2: Review Assay Methodology: Confirm that your creatinine measurement method is the Jaffe reaction. This method's susceptibility to cephalosporin interference is well-documented.[4]
-
Step 3: Implement an Alternative Assay: The most effective solution is to switch to a creatinine assay method that is not based on the Jaffe reaction.[3]
-
Recommended Alternative: Utilize an enzymatic creatinine assay. These assays are more specific for creatinine and are not known to be affected by cephalosporin antibiotics.
-
Gold Standard: High-Performance Liquid Chromatography (HPLC) offers the highest specificity and is an excellent, albeit more resource-intensive, alternative.
-
-
Step 4: Data Confirmation and Reporting: Once you have re-assayed the samples with a non-interfering method, compare the results to those obtained with the Jaffe method. Document the discrepancy and report the results from the more specific assay. It is also good practice to note the potential for loracarbef interference in your experimental records.
Quantitative Data on Cephalosporin Interference
| Cephalosporin | Concentration (mg/L) | Apparent Increase in Creatinine (µmol/L) | Assay Method | Reference |
| Cefoxitin | 100 | 50 - 80 | Desk-top analyzer (Vision, Seralyzer) | [6] |
| Cefazolin | 20 | 10 - 20 | Desk-top analyzer (Vision, Seralyzer) | [6] |
| Cephalothin | 1000 | Substantial positive interference | CentrifiChem centrifugal analyzer | [7] |
| Cefpirome | Not specified | Pronounced interaction | Jaffe method | [3] |
Experimental Protocols
Protocol: Assessing Potential Interference of Loracarbef in a Jaffe Creatinine Assay
This protocol outlines a procedure to determine if loracarbef interferes with your specific Jaffe creatinine assay.
Objective: To quantify the potential positive interference of loracarbef in a Jaffe-based creatinine assay.
Materials:
-
Loracarbef standard of known concentration.
-
Creatinine standards.
-
Sample matrix (e.g., plasma, serum, buffer) free of creatinine and interfering substances.
-
Your laboratory's Jaffe creatinine assay reagents and instrumentation.
-
An enzymatic creatinine assay kit (for comparison).
Procedure:
-
Prepare a Loracarbef Stock Solution: Dissolve a known amount of loracarbef in a suitable solvent to create a high-concentration stock solution.
-
Spike Samples:
-
Take aliquots of the creatinine-free sample matrix.
-
Spike these aliquots with varying, clinically or experimentally relevant concentrations of loracarbef. Include a zero-loracarbef control.
-
Prepare a parallel set of aliquots and spike them with known concentrations of creatinine to serve as positive controls.
-
Prepare a third set of aliquots spiked with both known concentrations of creatinine and varying concentrations of loracarbef.
-
-
Assay Measurement (Jaffe Method):
-
Analyze all prepared samples using your standard Jaffe creatinine assay protocol.
-
Record the apparent creatinine concentrations for each sample.
-
-
Assay Measurement (Enzymatic Method):
-
Analyze the same set of prepared samples using an enzymatic creatinine assay.
-
Record the creatinine concentrations. This will serve as the reference value.
-
-
Data Analysis:
-
In the loracarbef-only samples, any measured creatinine by the Jaffe method represents interference.
-
Compare the apparent creatinine concentrations from the Jaffe method to the reference values from the enzymatic method for the co-spiked samples.
-
Calculate the percentage of interference at each loracarbef concentration.
-
Visualizations
Caption: Troubleshooting workflow for suspected loracarbef interference.
Caption: Jaffe reaction mechanism and potential interference pathway.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. The carbacephems: a new beta-lactam antibiotic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference by the new antibiotic cefpirome and other cephalosporins in clinical laboratory tests, with special regard to the "Jaffé" reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical interference of drugs in clinical chemistry: II--The interference of three cephalosporins with the determination of serum creatinine concentration by the Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference by cephalosporins with creatinine measurement by desk-top analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
overcoming loracarbef resistance in laboratory bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering loracarbef resistance in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for loracarbef?
A1: Loracarbef is a synthetic beta-lactam antibiotic belonging to the carbacephem class.[1][2] Its primary mode of action is the inhibition of bacterial cell wall synthesis.[3][4] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[2][3]
Q2: What are the primary mechanisms of bacterial resistance to loracarbef?
A2: Resistance to loracarbef, like other beta-lactam antibiotics, can occur through several mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[3][5]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of loracarbef to its target, thereby decreasing its efficacy.[6][7]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, can restrict the entry of loracarbef into the bacterial cell.[5][8]
-
Efflux Pumps: Bacteria can actively transport loracarbef out of the cell using multidrug resistance (MDR) efflux pumps, preventing the antibiotic from reaching a sufficient concentration to inhibit its target.[5][9][10]
Q3: Which bacterial species are commonly associated with loracarbef resistance?
A3: Loracarbef is designed to be effective against a range of Gram-positive and Gram-negative bacteria.[3] However, resistance is a significant concern in species such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[3][11][12] Penicillin-resistant S. pneumoniae and β-lactamase producing strains of H. influenzae and M. catarrhalis are particularly challenging.[12][13][14]
Q4: What are the general strategies to overcome loracarbef resistance in the laboratory?
A4: Several strategies can be employed to overcome loracarbef resistance:
-
Combination Therapy:
-
With β-Lactamase Inhibitors: Combining loracarbef with a β-lactamase inhibitor (e.g., clavulanate) can protect the antibiotic from degradation by these enzymes.[3][8][15]
-
With Other Antibiotics: Synergistic effects may be observed when loracarbef is combined with other classes of antibiotics, potentially targeting different bacterial pathways.[16][17]
-
-
Efflux Pump Inhibition: The use of efflux pump inhibitors (EPIs) can restore the susceptibility of resistant strains by preventing the antibiotic's extrusion from the cell.[9][18][19]
-
Targeting Resistance Mechanisms: Research is ongoing into novel approaches, such as inhibiting bacterial protein folding pathways that are necessary for the function of resistance proteins.[20]
Troubleshooting Guides
Scenario 1: A previously susceptible bacterial strain now shows resistance to loracarbef in our experiments.
-
Question: We are working with a laboratory strain of H. influenzae that was previously susceptible to loracarbef, but our recent antimicrobial susceptibility tests (AST) are showing resistance. What could be the cause?
-
Answer: This could be due to several factors:
-
Spontaneous Mutation: The bacterial culture may have acquired a spontaneous mutation leading to resistance. This could involve modifications to PBPs or upregulation of efflux pumps.[21]
-
Contamination: The culture may be contaminated with a different, resistant bacterial strain. It is advisable to re-streak the culture from the original stock to ensure purity.
-
Plasmid Acquisition: The strain may have acquired a plasmid carrying a resistance gene, such as a β-lactamase gene, from another source.[22]
-
Experimental Error: Verify the experimental setup, including the concentration of the loracarbef stock solution, the preparation of the inoculum, and the incubation conditions.[12][23]
-
Scenario 2: Loracarbef is ineffective against a clinical isolate known to produce β-lactamases.
-
Question: We are testing a clinical isolate of M. catarrhalis that is a known β-lactamase producer, and as expected, it is resistant to loracarbef. How can we restore its activity?
-
Answer: The most direct approach is to use a combination therapy. You should test the efficacy of loracarbef in combination with a β-lactamase inhibitor, such as clavulanic acid or tazobactam.[8] These compounds bind to and inactivate the β-lactamase enzyme, allowing loracarbef to reach its PBP targets.[5]
Scenario 3: A bacterial strain shows resistance to loracarbef, but tests negative for β-lactamase production.
-
Question: Our S. pneumoniae isolate is resistant to loracarbef, but the standard nitrocefin test for β-lactamase is negative. What other resistance mechanisms might be at play?
-
Answer: In the absence of β-lactamase activity, other mechanisms are likely responsible for the observed resistance:
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PBP Alterations: This is a common resistance mechanism in S. pneumoniae.[6][13] You can investigate this through molecular methods such as sequencing the genes that encode for PBPs.
-
Efflux Pump Overexpression: The strain may be overexpressing one or more efflux pumps that can expel loracarbef.[9][10] This can be investigated using real-time PCR to quantify the expression of known efflux pump genes or by testing the efficacy of loracarbef in the presence of an efflux pump inhibitor like reserpine or phenylalanine-arginyl β-naphthylamide (PAβN).[9][24]
-
Reduced Permeability: Mutations in porin proteins could be limiting the drug's entry. This is more complex to confirm and often requires genomic analysis.[5]
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC90) Ranges for Loracarbef Against Various Bacterial Pathogens.
| Bacterial Species | β-Lactamase Status | MIC90 Range (µg/mL) | Citation(s) |
| Streptococcus pneumoniae | N/A | 0.25 - 2.0 | [12][25] |
| Moraxella catarrhalis | Positive | 0.5 - 8.0 | [12] |
| Moraxella catarrhalis | Negative | 0.12 - 0.25 | [12] |
| Haemophilus influenzae | Positive | 0.5 - 16.0 | [12] |
| Haemophilus influenzae | Negative | 0.25 - 8.0 | [12] |
| Escherichia coli | N/A | 1.0 - 25 | [12][25] |
| Staphylococcus aureus | Positive | 8.0 | [12][25] |
| Staphylococcus aureus | Negative | 1.0 - 2.0 | [12] |
| Streptococcus pyogenes | N/A | ≤0.06 - 1.0 | [12] |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[23]
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Loracarbef stock solution of known concentration
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
-
Procedure:
-
Prepare a serial two-fold dilution of loracarbef in CAMHB across the wells of the microtiter plate. Typically, 10-12 dilutions are prepared. Leave one well as a positive control (no antibiotic) and one as a negative control (no bacteria).
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Read the results by visually inspecting for turbidity. The MIC is the lowest concentration of loracarbef that completely inhibits visible bacterial growth.
-
2. Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[23][26]
-
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Loracarbef antibiotic disks (30 µg)
-
Forceps
-
Incubator
-
Ruler or caliper
-
-
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the loracarbef disk onto the surface of the agar. Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameter to established clinical breakpoints.[27]
-
Mandatory Visualizations
Caption: Loracarbef mechanism of action and bacterial resistance pathways.
Caption: Experimental workflow for investigating loracarbef resistance.
Caption: Troubleshooting decision tree for unexpected resistance.
References
- 1. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Loracarbef? [synapse.patsnap.com]
- 4. Loracarbef | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Reversing resistance to counter antimicrobial resistance in the World Health Organisation’s critical priority of most dangerous pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of antibiotic resistance and tolerance in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Lorabid (Loracarbef): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to β-lactams in Streptococcus pneumoniae | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 14. researchgate.net [researchgate.net]
- 15. Combination therapies for combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance [frontiersin.org]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Scientists discover new approach to fighting antibiotic resistance | Imperial News | Imperial College London [imperial.ac.uk]
- 21. Understanding and overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A national collaborative study of the in vitro activity of oral cephalosporins and loracarbef (LY 163892). Australian Group for the Study of Antimicrobial Resistance (AGAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. arsp.com.ph [arsp.com.ph]
- 27. Revised disk diffusion interpretive criteria for cefaclor, loracarbef, cefprozil and cefixime when testing Haemophilus influenzae on haemophilus test medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Loracarbef Purity and Assessment: A Technical Support Center
Welcome to the technical support center for loracarbef purity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and assessing impurities in loracarbef. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on known impurities to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in loracarbef?
Impurities in loracarbef can originate from several sources, including the synthetic manufacturing process, degradation of the active pharmaceutical ingredient (API) under various conditions, and interaction with excipients in a formulation. Process-related impurities may include starting materials, byproducts, and intermediates. Degradation impurities can form due to hydrolysis, oxidation, or photolysis. One known degradation pathway for loracarbef is through aqueous acidic degradation, which can lead to the formation of compounds from the hydrolysis of the β-lactam ring.[1]
Q2: What are the specified limits for impurities in loracarbef according to the United States Pharmacopeia (USP)?
The USP monograph for Loracarbef Capsules sets specific limits for related compounds. For any individual related compound, the limit is not more than 1.0%. The sum of all related compounds must not exceed 3.0%.[2]
Q3: What is the primary analytical method for assessing loracarbef purity?
The primary and most widely accepted method for determining the purity of loracarbef and quantifying its related compounds is High-Performance Liquid Chromatography (HPLC).[3] The USP monograph for Loracarbef Capsules specifies an HPLC method for the assay of related compounds.[2]
Q4: Are there any known specific impurities of loracarbef I should be aware of?
Yes, one specific impurity mentioned in the USP Reference Standards is the Loracarbef L-Isomer .[2][4] Additionally, studies on the acidic degradation of loracarbef have identified several degradation products. These arise from two main pathways: hydrolysis of the beta-lactam ring followed by structural changes, and intermolecular reactions forming dimeric structures.[1]
Q5: Can other analytical techniques be used for loracarbef purity assessment?
While HPLC is the standard method, other techniques can be employed for purity analysis of cephalosporins, the class of antibiotics to which loracarbef is related. Capillary Electrophoresis (CE) has been shown to be a powerful tool for the separation of cephalosporins, offering high resolution and fast analysis times.[5][6][7][8] Thin-Layer Chromatography (TLC) can also be used as a simpler, cost-effective method for screening and detecting impurities in pharmaceuticals, including beta-lactam antibiotics.[9][10][11][12][13] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of loracarbef purity.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the main loracarbef peak. | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Replace the HPLC column with a new one of the same type. 2. Ensure the mobile phase pH is correctly prepared and within the optimal range for the column and analyte. 3. Reduce the concentration of the sample being injected. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Presence of unexpected peaks in the chromatogram. | 1. Contamination of the mobile phase or sample. 2. Degradation of the sample. 3. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared samples. 2. Store loracarbef samples under appropriate conditions (e.g., protected from light and at a suitable temperature) and analyze them promptly after preparation. 3. Implement a robust needle wash procedure in the autosampler method. |
| Difficulty in separating known impurities from the main peak. | 1. Suboptimal mobile phase composition. 2. Inadequate column efficiency. | 1. Adjust the mobile phase composition, such as the organic solvent ratio or pH, to improve resolution. 2. Use a longer column or a column with a smaller particle size to increase efficiency. |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Related Compounds in Loracarbef
This method is based on the USP monograph for Loracarbef Capsules and is suitable for the quantification of impurities.[2]
Chromatographic System:
-
Column: A suitable C18 reversed-phase column.
-
Detector: UV detector set at a wavelength of approximately 260 nm.
-
Mobile Phase: A gradient mixture of two solutions, Solution A and Solution B. Note: The specific compositions of Solution A and Solution B should be referenced from the full USP monograph for Loracarbef drug substance.
-
Flow Rate: As specified in the monograph.
-
Injection Volume: As specified in the monograph.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of USP Loracarbef Reference Standard (RS) at a known concentration in the initial mobile phase composition.
-
Test Solution Preparation: Prepare a solution of the loracarbef sample to be tested at a specified concentration in the initial mobile phase composition.
-
System Suitability: Inject the standard solution and verify that the system suitability parameters, such as peak asymmetry and theoretical plates, meet the requirements of the monograph.
-
Analysis: Inject the test solution and record the chromatogram.
-
Calculation: Calculate the percentage of each impurity by comparing the peak area of each impurity in the test solution chromatogram to the peak area of the loracarbef peak in the standard solution chromatogram, taking into account the respective concentrations.
Protocol 2: Forced Degradation Study of Loracarbef
Forced degradation studies are essential for understanding the stability of loracarbef and identifying potential degradation products.[14][15][16][17][18]
Stress Conditions:
-
Acid Hydrolysis: Dissolve loracarbef in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Dissolve loracarbef in a solution of 0.1 N NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Treat a solution of loracarbef with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photolytic Degradation: Expose a solution of loracarbef to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Expose solid loracarbef powder to dry heat (e.g., 80°C) for a defined time.
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, such as the one described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Data Presentation
Table 1: Known Impurities and Degradation Products of Loracarbef
| Impurity/Degradation Product | Source | Typical Method of Detection |
| Loracarbef L-Isomer | Synthesis | HPLC |
| Products of β-lactam ring hydrolysis | Acidic Degradation | HPLC, LC-MS |
| Dimeric compounds | Acidic Degradation | HPLC, LC-MS |
Table 2: USP Acceptance Criteria for Related Compounds in Loracarbef Capsules
| Parameter | Limit |
| Individual Impurity | Not more than 1.0% |
| Total Impurities | Not more than 3.0% |
Visualizations
Caption: Potential sources and types of impurities in loracarbef.
Caption: Experimental workflow for loracarbef purity assessment.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loracarbef Capsules [doi.usp.org]
- 5. Application of capillary zone electrophoresis in cephalosporin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. jsppharm.org [jsppharm.org]
- 12. mdpi.com [mdpi.com]
- 13. Use of thin-layer chromatography to detect counterfeit sulfadoxine/pyrimethamine tablets with the wrong active ingredient in Malawi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajrconline.org [ajrconline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. biomedres.us [biomedres.us]
- 18. GSRS [precision.fda.gov]
modifying loracarbef experimental protocols for different bacterial species
Welcome to the technical support center for modifying loracarbef experimental protocols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for determining the susceptibility of various bacterial species to loracarbef.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of loracarbef?
A1: Loracarbef is a synthetic carbacephem antibiotic, which is structurally and functionally similar to second-generation cephalosporins.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] Loracarbef, like other β-lactam antibiotics, targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] By inactivating these proteins, loracarbef disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, resulting in bacterial death.[2]
Q2: Which bacterial species are generally susceptible to loracarbef?
A2: Loracarbef has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Commonly susceptible species include Staphylococcus aureus (methicillin-susceptible strains only), Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae (including β-lactamase producing strains), Moraxella catarrhalis, and Escherichia coli.[5]
Q3: Can I use the standard Kirby-Bauer disk diffusion protocol for all bacterial species?
A3: While the Kirby-Bauer method is standardized, modifications are often necessary for fastidious bacteria, which have complex nutritional requirements. For organisms like Haemophilus influenzae and Streptococcus pneumoniae, standard Mueller-Hinton agar (MHA) should be supplemented. Haemophilus species require Haemophilus Test Medium (HTM), which is MHA supplemented with NAD (V factor) and hemin (X factor). For Streptococcus pneumoniae, MHA supplemented with 5% defibrinated sheep blood is recommended.
Q4: My Minimum Inhibitory Concentration (MIC) results for a quality control (QC) strain are consistently out of the acceptable range. What should I do?
A4: If your QC results are out of range, do not report any experimental results. Systematically investigate the following potential causes:
-
Inoculum Preparation: Ensure the inoculum density is standardized to a 0.5 McFarland standard. An inoculum that is too dense or too light will lead to inaccurate MIC values.
-
Media Quality: Verify that the correct medium was used (e.g., cation-adjusted Mueller-Hinton Broth for non-fastidious bacteria) and that the pH is within the recommended range.
-
Antibiotic Integrity: Check the expiration date and storage conditions of your loracarbef stock solution and dilutions.
-
Incubation Conditions: Confirm that the incubator temperature and atmospheric conditions (e.g., CO2 levels for certain species) are correct.
-
Contamination: Check for any visible contamination in your cultures or media. If the issue persists after checking these factors, consider using a new batch of reagents or a fresh QC strain.
Q5: I am observing colonies within the zone of inhibition in my Kirby-Bauer assay. What does this indicate?
A5: The presence of colonies within a zone of inhibition can suggest a few possibilities:
-
Mixed Culture: Your inoculum may be contaminated with a resistant bacterial species or a resistant subpopulation of the test organism. Re-streak your isolate to ensure a pure culture.
-
Resistant Mutants: The colonies may represent spontaneous mutants that have developed resistance to loracarbef.
-
Incorrect Incubation: Inappropriate incubation time or temperature can sometimes lead to this phenomenon.
-
Heteroresistance: This is a phenomenon where a subpopulation of a seemingly susceptible bacterial culture expresses resistance.
Troubleshooting Guides
Unexpected MIC Results
| Problem | Possible Cause | Troubleshooting Steps |
| MIC values are consistently too high. | Inoculum is too dense. | Ensure the inoculum is standardized to a 0.5 McFarland standard. |
| Inactive loracarbef. | Check the expiration date and storage of the loracarbef stock. Prepare fresh dilutions. | |
| Incorrect reading of results. | Ensure you are correctly identifying the well with the lowest concentration that shows no visible growth. | |
| MIC values are consistently too low. | Inoculum is too light. | Re-standardize the inoculum to a 0.5 McFarland standard. |
| Loracarbef concentration is too high. | Verify the calculations and preparation of your serial dilutions. | |
| No bacterial growth, even in the growth control well. | Inoculum was not viable or was not added. | Repeat the assay with a fresh, viable culture. Double-check that the inoculum was added to all appropriate wells. |
| Contamination with an inhibitory substance. | Use fresh, sterile media and reagents. | |
| Growth in the sterility control well. | Contamination of the broth or microtiter plate. | Discard the contaminated materials and repeat the assay with sterile supplies. |
Kirby-Bauer Disk Diffusion Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Zones of inhibition are too large. | Inoculum is too light. | Adjust the inoculum to a 0.5 McFarland standard. |
| Agar depth is too thin. | Ensure the agar depth is between 4-6 mm. | |
| Antibiotic disks have a higher concentration than specified. | Use commercially prepared disks with a standardized concentration. | |
| Zones of inhibition are too small or absent. | Inoculum is too dense. | Adjust the inoculum to a 0.5 McFarland standard. |
| Agar depth is too thick. | Ensure the agar depth is between 4-6 mm. | |
| Inactive antibiotic disks. | Check the expiration date and storage conditions of the disks. | |
| Delayed application of disks after inoculation. | Apply disks to the inoculated plate within 15 minutes. | |
| Overlapping zones of inhibition. | Disks are placed too close together. | Ensure disks are placed at least 24 mm apart from center to center. |
| Fuzzy or indistinct zone edges. | Slow-growing organism. | Extend the incubation period as recommended for the specific species. |
| Swarming motility of the organism (e.g., Proteus spp.). | Use a less-permissive medium if possible, or carefully interpret the edge of heavy growth. |
Loracarbef Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) breakpoints for loracarbef against various bacterial species as recognized by the FDA, based on CLSI standards.[6]
| Bacterial Species | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus (methicillin-susceptible) | ≤ 8 µg/mL | - | ≥ 16 µg/mL |
| Streptococcus pneumoniae | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Streptococcus pyogenes | ≤ 1 µg/mL | 2 µg/mL | ≥ 4 µg/mL |
| Haemophilus influenzae | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |
| Moraxella catarrhalis | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |
| Escherichia coli (uncomplicated UTI) | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Loracarbef powder
-
Appropriate solvent for loracarbef (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Loracarbef Stock Solution: Prepare a stock solution of loracarbef at a concentration of 1280 µg/mL.
-
Prepare Loracarbef Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the loracarbef stock solution to the first well of each row to be tested, creating a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculate the Microtiter Plate:
-
Add 10 µL of the final bacterial inoculum to each well containing the loracarbef dilutions. This will result in a final inoculum of approximately 1.5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO2) may be required.
-
Reading the MIC: The MIC is the lowest concentration of loracarbef that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is a standardized method for determining antimicrobial susceptibility.[7]
Materials:
-
Mueller-Hinton Agar (MHA) plates (or supplemented media for fastidious organisms)
-
Loracarbef disks (30 µg)
-
Test bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or broth
-
Forceps
-
Ruler or caliper
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculate the Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° each time to ensure a confluent lawn of growth.
-
-
Apply Antibiotic Disks:
-
Using sterile forceps, place the loracarbef disks onto the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
Disks should be spaced at least 24 mm apart.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or caliper.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints (refer to CLSI guidelines).
-
Visualizations
Caption: Mechanism of action of loracarbef.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Loracarbef : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. What is the mechanism of Loracarbef? [synapse.patsnap.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Loracarbef and Cephalexin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of loracarbef, a carbacephem antibiotic, and cephalexin, a first-generation cephalosporin. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these two compounds.
Executive Summary
Loracarbef generally demonstrates comparable or slightly greater in vitro activity against many common pathogens when compared to cephalexin, particularly against certain Gram-negative bacteria. As a carbacephem, loracarbef possesses a structural modification that confers enhanced chemical stability compared to cephalosporins like cephalexin. Both antibiotics are effective against a range of Gram-positive and Gram-negative organisms, but their specific activities, as measured by Minimum Inhibitory Concentration (MIC) values, vary among different bacterial species.
In Vitro Antimicrobial Activity: A Quantitative Comparison
The following table summarizes the in vitro activity of loracarbef and cephalexin against a panel of common bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration required to inhibit the growth of 90% of tested isolates (MIC90). Lower MIC90 values indicate greater antimicrobial potency.
| Bacterial Species | Loracarbef MIC90 (µg/mL) | Cephalexin MIC90 (µg/mL) |
| Staphylococcus aureus (β-lactamase positive) | 8.0[1][2] | >32 |
| Staphylococcus aureus (β-lactamase negative) | 1.0 - 2.0[1] | 4.0 |
| Streptococcus pneumoniae | 2.0[1][2] | 128 or higher[3] |
| Streptococcus pyogenes | ≤0.06 - 1.0[1] | 0.12 - 1.0[3] |
| Haemophilus influenzae (β-lactamase positive) | 0.5 - 16.0[1] | >16 |
| Haemophilus influenzae (β-lactamase negative) | 0.25 - 8.0[1] | 16.0 |
| Moraxella catarrhalis (β-lactamase positive) | 0.5 - 8.0[1] | 4.0 |
| Moraxella catarrhalis (β-lactamase negative) | 0.12 - 0.25[1] | 2.0 |
| Escherichia coli | 1.0[2] | >32 |
| Klebsiella pneumoniae | 0.25 - 8.0[1] | >32 |
| Proteus mirabilis | 1.0 - 8.0[1] | >32 |
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is crucial for evaluating the efficacy of antibiotics. The following are detailed methodologies for two standard assays used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is prepared at a known concentration. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Several morphologically similar colonies of the test bacterium are selected from an 18- to 24-hour-old agar plate. The colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation of Microtiter Plates: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to various antibiotics. It involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate that has been uniformly inoculated with the test organism.
Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and any excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antibiotic are dispensed onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser. The disks should be placed at least 24 mm apart to prevent overlapping of the zones of inhibition.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16 to 24 hours.
-
Interpretation of Results: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is then compared to standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) to categorize the organism as susceptible, intermediate, or resistant to the antibiotic.[4][5][6]
Visualizing Experimental and Logical Relationships
To further elucidate the experimental process and the key distinctions between loracarbef and cephalexin, the following diagrams are provided.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
References
- 1. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A national collaborative study of the in vitro activity of oral cephalosporins and loracarbef (LY 163892). Australian Group for the Study of Antimicrobial Resistance (AGAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalexin: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 4. asm.org [asm.org]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. microbenotes.com [microbenotes.com]
Loracarbef's Efficacy Against Beta-Lactamase Producers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Loracarbef's Performance Against Key Alternatives in the Face of Beta-Lactamase-Mediated Resistance.
The emergence of beta-lactamase-producing bacterial strains continues to pose a significant challenge in the treatment of common respiratory tract infections. Loracarbef, a synthetic carbacephem antibiotic, was developed to exhibit enhanced stability against these enzymes. This guide provides a detailed comparison of the in vitro efficacy of loracarbef against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis, benchmarked against three commonly prescribed oral antibiotics: amoxicillin-clavulanate, cefuroxime, and azithromycin. The data presented is compiled from various in vitro studies to offer a comprehensive overview for research and development professionals.
Comparative In Vitro Efficacy:
The following tables summarize the minimum inhibitory concentration (MIC) values for loracarbef and its comparators against beta-lactamase-producing isolates of H. influenzae and M. catarrhalis. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Comparative MIC Values (µg/mL) Against Beta-Lactamase-Producing Haemophilus influenzae
| Antibiotic | MIC50 | MIC90 |
| Loracarbef | 1.0 - 8.0 | 4.0 - >32 |
| Amoxicillin-Clavulanate | 0.125 - 2.0 | 0.25 - 4.0 |
| Cefuroxime | 0.25 - 1.0 | 0.5 - 8.0 |
| Azithromycin | 0.5 - 2.0 | 1.0 - 4.0 |
Table 2: Comparative MIC Values (µg/mL) Against Beta-Lactamase-Producing Moraxella catarrhalis
| Antibiotic | MIC50 | MIC90 |
| Loracarbef | 0.25 - 1.0 | 0.5 - 2.0 |
| Amoxicillin-Clavulanate | ≤0.06 - 0.25 | 0.12 - 0.5 |
| Cefuroxime | 0.12 - 1.5 | 0.25 - 3.0 |
| Azithromycin | ≤0.03 - 0.12 | ≤0.06 - 0.25 |
Note: The MIC values are presented as ranges compiled from multiple studies. Direct comparison should be made with caution as testing methodologies and isolate populations may vary between studies.
Experimental Protocols:
The data presented in this guide is predominantly derived from studies employing standardized antimicrobial susceptibility testing methods. The core experimental protocols are outlined below.
Minimum Inhibitory Concentration (MIC) Determination:
The in vitro susceptibility of bacterial isolates to the antimicrobial agents was determined using either the broth microdilution or agar dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
a) Broth Microdilution Method:
This method involves preparing serial twofold dilutions of each antibiotic in a liquid growth medium, such as Mueller-Hinton broth, within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium (approximately 5 x 10^5 colony-forming units [CFU]/mL). The plates are incubated at 35°C for 16-20 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
b) Agar Dilution Method:
In this method, varying concentrations of the antibiotic are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacteria. The plates are incubated at 35°C for 16-20 hours. The MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Beta-Lactamase Production Assay (Nitrocefin Test):
The production of beta-lactamase by bacterial isolates is qualitatively determined using a chromogenic cephalosporin, nitrocefin.
A sterile loop is used to pick a few colonies of the test organism from an agar plate and smear them onto a nitrocefin-impregnated disk or a filter paper moistened with a nitrocefin solution. The development of a pink to red color within 5-10 minutes indicates the hydrolysis of the beta-lactam ring by a beta-lactamase enzyme, signifying a positive result. The absence of a color change indicates a negative result.
Visualizing the Mechanisms:
To better understand the interaction between loracarbef and beta-lactamase-producing bacteria, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
A Comparative Analysis of Loracarbef and Cefaclor in the Management of Haemophilus influenzae Infections
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Two β-Lactam Antibiotics
This guide provides a comprehensive comparison of loracarbef and cefaclor, two oral β-lactam antibiotics, in the context of treating infections caused by Haemophilus influenzae. The analysis is based on in vitro susceptibility data and clinical trial outcomes to delineate the therapeutic profiles of these agents. Loracarbef, a carbacephem antibiotic, is a structural analog of the cephalosporin cefaclor, distinguished by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring. This modification was designed to enhance chemical stability and broaden its antibacterial spectrum. Both antibiotics have been employed in the treatment of respiratory tract infections where H. influenzae is a prevalent pathogen.
In Vitro Susceptibility: A Head-to-Head Comparison
The in vitro activity of loracarbef and cefaclor against H. influenzae has been extensively evaluated. Multiple studies indicate that loracarbef is slightly more active than cefaclor against this bacterium.[1] This difference in potency is particularly evident when examining the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC data for loracarbef and cefaclor against various strains of Haemophilus influenzae, including those that produce β-lactamase—an enzyme that can inactivate many penicillin- and cephalosporin-based antibiotics—and those that do not.
Table 1: Comparative MIC Values (µg/mL) for Loracarbef and Cefaclor against Haemophilus influenzae
| Antibiotic | Strain Type | MIC50 | MIC90 | Geometric Mean MIC |
| Loracarbef | β-lactamase-positive | 0.5 - 1.0 | 0.5 - 16.0 | 1.1 |
| β-lactamase-negative | 0.25 - 1.0 | 0.25 - 8.0 | 0.7 | |
| Cefaclor | β-lactamase-positive | 4.0 | >32 | 8.1 |
| β-lactamase-negative | 2.0 - 4.0 | 8.0 | 3.0 |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[2][3]
Table 2: Resistance Rates of Haemophilus influenzae to Loracarbef and Cefaclor
| Study Location | Number of Isolates | Loracarbef Resistance Rate (%) | Cefaclor Resistance Rate (%) |
| United Kingdom (1991) | 2,212 | 3.8 | 6.8 |
| Korea (2005-2006) | 540 | Not Reported | 17.0 |
Resistance is defined as MIC ≥16 mg/L for cefaclor.[4][5]
These in vitro data suggest that loracarbef may possess a modest advantage over cefaclor in terms of intrinsic activity against H. influenzae, including β-lactamase-producing strains.
Clinical Efficacy: Evidence from Clinical Trials
To translate in vitro findings into clinical relevance, this guide examines the outcomes of comparative clinical trials. A notable double-blind, randomized study evaluated the efficacy and safety of loracarbef versus cefaclor in patients with acute bacterial bronchitis, where H. influenzae is a common causative agent.
Table 3: Clinical and Bacteriological Outcomes in the Treatment of Acute Bacterial Bronchitis
| Outcome | Loracarbef (200 mg twice daily) | Cefaclor (250 mg thrice daily) |
| Clinical Response | ||
| Cure | 68.3% | 66.1% |
| Improvement | 27.0% | 28.6% |
| Bacteriological Response | ||
| Pathogen Eliminated | 7.9% | 10.7% |
| Pathogen Presumed Eliminated | 82.5% | 82.1% |
Data from a double-blind clinical trial involving 319 patients treated for seven days.[2]
The results of this clinical trial indicate that despite the slight in vitro advantage of loracarbef, the clinical and bacteriological outcomes for the two drugs were comparable in the treatment of acute bacterial bronchitis.[2] No statistically significant difference in efficacy was observed.
Experimental Protocols
A clear understanding of the methodologies employed in generating these data is crucial for their interpretation. Below are detailed protocols for in vitro susceptibility testing and a representative comparative clinical trial.
In Vitro Antimicrobial Susceptibility Testing Protocol
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method for assessing antibiotic susceptibility. The following protocol is based on established guidelines for testing fastidious organisms like H. influenzae.
1. Isolate Preparation:
-
Sub-culture the H. influenzae isolate onto a supplemented chocolate agar plate.
-
Incubate at 35-37°C in a CO2-enriched atmosphere (5% CO2) for 20-24 hours.
2. Inoculum Preparation:
-
Prepare a direct colony suspension in sterile saline or Mueller-Hinton broth to match the turbidity of a 0.5 McFarland standard. This suspension should be used within 15 minutes.
3. Susceptibility Testing Medium:
-
Haemophilus Test Medium (HTM) is the recommended medium for susceptibility testing of H. influenzae. This medium consists of Mueller-Hinton broth supplemented with yeast extract, NAD, and hematin.
4. MIC Determination (Broth Microdilution Method):
-
Dispense serial twofold dilutions of loracarbef and cefaclor in HTM into microtiter plate wells.
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the microtiter plates at 35-37°C in ambient air for 20-24 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
5. Quality Control:
-
Concurrent testing of quality control strains, such as H. influenzae ATCC 49247 and ATCC 49766, is essential to ensure the accuracy of the results.[5]
Comparative Clinical Trial Protocol: Acute Bacterial Bronchitis
The following outlines the key components of a double-blind, randomized, comparative clinical trial designed to evaluate the efficacy and safety of loracarbef and cefaclor.
1. Study Design:
-
A multicenter, randomized, double-blind, parallel-group study.
2. Patient Population:
-
Adult patients with a clinical diagnosis of acute bacterial bronchitis.
-
Inclusion criteria typically include symptoms such as cough, purulent sputum, and chest discomfort.
-
Exclusion criteria often include pregnancy, lactation, known hypersensitivity to β-lactams, and recent antibiotic use.
3. Randomization and Blinding:
-
Patients are randomly assigned to one of two treatment groups.
-
Both patients and investigators are blinded to the treatment allocation to minimize bias.
4. Treatment Regimen:
-
Group A (Loracarbef): 200 mg administered orally twice daily for 7 days.[2]
-
Group B (Cefaclor): 250 mg administered orally three times daily for 7 days.[2]
5. Assessments:
-
Baseline: Clinical evaluation, sputum culture and susceptibility testing to confirm the presence of a susceptible pathogen.
-
End-of-Treatment (within 72 hours of last dose): Clinical assessment of signs and symptoms, and repeat sputum culture.
-
Follow-up (10-14 days post-treatment): Final clinical and bacteriological assessment.
6. Outcome Measures:
-
Primary Efficacy Endpoint: Clinical response (cure or improvement) at the end-of-treatment visit in patients with a confirmed susceptible pathogen.
-
Secondary Efficacy Endpoint: Bacteriological response (eradication or presumed eradication) of the baseline pathogen.
-
Safety Endpoint: Incidence and severity of adverse events.
Conclusion
Both in vitro and clinical data provide a nuanced comparison of loracarbef and cefaclor for the treatment of Haemophilus influenzae infections. While in vitro studies suggest that loracarbef may be slightly more potent, particularly against β-lactamase-producing strains, this advantage did not translate into a statistically significant improvement in clinical or bacteriological outcomes in a large-scale clinical trial for acute bacterial bronchitis.[2] The choice between these two agents may therefore be influenced by other factors such as dosing frequency (twice daily for loracarbef versus three times daily for cefaclor), cost, and local antimicrobial resistance patterns. For infections caused by ampicillin-resistant, β-lactamase-negative strains of H. influenzae, a major reduction in susceptibility to both agents has been noted, highlighting the importance of accurate susceptibility testing to guide therapeutic decisions.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Loracarbef (LY163892) versus cefaclor in the treatment of acute bacterial bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loracarbef vs. cefaclor in pediatric skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of lomefloxacin versus cefaclor in the treatment of acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Loracarbef and Amoxicillin-Clavulanate: A Guide for Researchers and Drug Development Professionals
An in-depth examination of two prominent beta-lactam antibiotics, this guide provides a comparative analysis of loracarbef and amoxicillin-clavulanate. Drawing upon experimental data, this report details their mechanisms of action, in vitro activity, pharmacokinetic profiles, clinical efficacy, and safety profiles to inform researchers, scientists, and drug development professionals.
Introduction
Loracarbef, a synthetic carbacephem antibiotic, and amoxicillin-clavulanate, a combination of a penicillin-class antibiotic and a β-lactamase inhibitor, have both played significant roles in the management of bacterial infections. This guide offers a side-by-side comparison of their key characteristics, supported by data from clinical and in vitro studies, to provide a comprehensive resource for the scientific community.
Mechanism of Action
Both loracarbef and amoxicillin are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Loracarbef: As a carbacephem, loracarbef is structurally similar to second-generation cephalosporins. It binds to PBPs, disrupting the cross-linking of peptidoglycan chains, which ultimately leads to cell lysis and bacterial death.
Amoxicillin-Clavulanate: Amoxicillin, an aminopenicillin, is susceptible to degradation by β-lactamase enzymes produced by some bacteria. Clavulanate is a potent inhibitor of many of these enzymes. By combining amoxicillin with clavulanate, the spectrum of activity is broadened to include β-lactamase-producing strains of bacteria that would otherwise be resistant to amoxicillin alone.[1]
In Vitro Activity
The in vitro activity of loracarbef and amoxicillin-clavulanate has been evaluated against a range of common respiratory pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values, which represent the concentration of the antibiotic required to inhibit the growth of 90% of the tested bacterial isolates.
| Pathogen | Loracarbef (µg/mL) | Amoxicillin-Clavulanate (µg/mL) |
| Streptococcus pneumoniae | 0.5 | ≤0.03 |
| Haemophilus influenzae (β-lactamase negative) | 2.0 | 0.5 |
| Haemophilus influenzae (β-lactamase positive) | 4.0 | 2.0 |
| Moraxella catarrhalis (β-lactamase negative) | 0.5 | 0.13 |
| Moraxella catarrhalis (β-lactamase positive) | 2.0 | 0.5 |
| Streptococcus pyogenes | 0.25 | ≤0.03 |
| Staphylococcus aureus (β-lactamase positive) | 8 | Not specified |
| Escherichia coli | 1 | Not specified |
| Klebsiella pneumoniae | Comparable to other agents | Not specified |
| Proteus mirabilis | Comparable to other agents | Not specified |
| Data sourced from multiple in vitro studies.[2][3][4] |
Pharmacokinetic Properties
The pharmacokinetic profiles of loracarbef and amoxicillin-clavulanate influence their dosing regimens and clinical efficacy.
| Parameter | Loracarbef | Amoxicillin-Clavulanate |
| Bioavailability | ~90% | Amoxicillin: ~74-92%, Clavulanate: ~60% |
| Protein Binding | ~25% | Amoxicillin: ~17-20%, Clavulanate: ~22-30% |
| Half-life | ~1 hour | Amoxicillin: ~1-1.3 hours, Clavulanate: ~0.8-1 hour |
| Excretion | Primarily renal, as unchanged drug | Primarily renal, as unchanged drug |
| Data compiled from pharmacokinetic studies. |
Clinical Efficacy: A Review of Comparative Trials
Numerous clinical trials have compared the efficacy and safety of loracarbef and amoxicillin-clavulanate in treating a variety of bacterial infections.
Acute Otitis Media
In a double-blind, randomized trial involving children with acute otitis media, loracarbef and amoxicillin-clavulanate demonstrated comparable efficacy.[5] Favorable clinical responses within 72 hours of treatment were observed in 87.3% of the loracarbef group and 91.5% of the amoxicillin-clavulanate group.[5] However, a separate study found that recurrence of acute otitis media was more common after loracarbef treatment compared to amoxicillin-clavulanate therapy, although the difference was not statistically significant.[6]
Acute Maxillary Sinusitis
A single-blind, randomized trial assessing the treatment of acute bacterial maxillary sinusitis found loracarbef to be comparable in efficacy to amoxicillin/clavulanate.[7] The bacteriologic cure rate was 95.2% for patients receiving loracarbef and 86.7% for those receiving amoxicillin/clavulanate.[7]
Lower Respiratory Tract Infections
In a single-blind study of patients with acute bacterial exacerbations of chronic bronchitis, favorable clinical responses were high for both treatments: 93.8% for loracarbef and 95.0% for amoxicillin/clavulanate.[8] Similarly, in patients with bronchopneumonia and lobar pneumonia, a favorable clinical response was observed in 100% of the loracarbef group and 92.3% of the amoxicillin/clavulanate group.[9]
Safety and Tolerability
The safety profiles of loracarbef and amoxicillin-clavulanate have been well-documented in clinical trials.
| Adverse Event | Loracarbef | Amoxicillin-Clavulanate |
| Diarrhea | 4.5% - 13.3% | 11.8% - 26.3% |
| Vomiting | 5.8% | 10.3% |
| Diaper Rash | 10 patients | 22 patients |
| Headache | 7.2% | 3.1% |
| Asthenia | 0% | 8.8% |
| Data from comparative clinical trials in various indications.[5][6][8][9] |
Overall, studies have suggested that loracarbef may have a more desirable safety profile, with a lower incidence of gastrointestinal side effects, particularly diarrhea, compared to amoxicillin-clavulanate.[5][7][8][10]
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the comparative clinical trials cited in this guide.
Study Design for a Comparative Trial in Acute Otitis Media
Patient Population: Children aged 6 months to 12 years with a clinical diagnosis of acute otitis media, confirmed by otoscopy showing signs of middle ear effusion and inflammation.[5]
Study Design: A multicenter, randomized, double-blind, parallel-group study.[5]
Treatment Regimen:
-
Loracarbef group: Oral suspension administered twice daily for 10 days.[5]
-
Amoxicillin-clavulanate group: Oral suspension administered two or three times daily for 10 days.[5][7]
Assessments:
-
Clinical Efficacy: Assessed at baseline, within 72 hours of starting therapy, and at a follow-up visit 10 to 16 days after the completion of therapy. Favorable clinical response was defined as the resolution or improvement of signs and symptoms of acute otitis media.[5]
-
Bacteriological Efficacy: Middle ear fluid samples were obtained for culture before therapy to identify the causative pathogens.[6]
-
Safety: Adverse events were monitored and recorded throughout the study period.
Conclusion
Both loracarbef and amoxicillin-clavulanate are effective in treating a range of common bacterial infections. The choice between these two agents may be guided by local resistance patterns, the specific indication, and the patient's tolerance to gastrointestinal side effects. While amoxicillin-clavulanate offers broader coverage against β-lactamase-producing organisms, loracarbef has demonstrated comparable efficacy in many clinical scenarios with a potentially more favorable safety profile, particularly concerning gastrointestinal adverse events. This guide provides a foundation of comparative data to aid researchers and clinicians in their understanding and evaluation of these two important antibiotics.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. A national collaborative study of the in vitro activity of oral cephalosporins and loracarbef (LY 163892). Australian Group for the Study of Antimicrobial Resistance (AGAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of loracarbef against common respiratory pathogens compared with amoxicillin-clavulanic acid: a multi-centre study in The Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loracarbef (LY163892) versus amoxicillin-clavulanate in the treatment of bacterial acute otitis media with effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of loracarbef and amoxicillin-clavulanate for acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loracarbef (LY 163892) vs amoxicillin/clavulanate in bacterial maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loracarbef (LY163892) versus amoxicillin/clavulanate in the treatment of acute bacterial exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loracarbef (LY163892) versus amoxicillin/clavulanate in bronchopneumonia and lobar pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loracarbef (LY163892) versus amoxicillin/clavulanate in the treatment of acute purulent bacterial bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Loracarbef's Cross-Reactivity with Penicillin-Binding Proteins
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and binding affinity of loracarbef with bacterial penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. As a carbacephem beta-lactam antibiotic, loracarbef's primary mechanism of action involves the inhibition of these proteins.[1] This document offers a detailed comparison with other relevant beta-lactam antibiotics, supported by available experimental data, to aid researchers in understanding its relative performance and potential applications in drug development.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Beta-lactam antibiotics, including loracarbef, exert their bactericidal effects by disrupting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] This process is mediated by their interaction with penicillin-binding proteins. The key steps in this signaling pathway are outlined below:
-
Target Binding: Loracarbef, like other beta-lactams, targets and binds to the active site of PBPs.[1]
-
Acylation: The strained beta-lactam ring of the antibiotic is nucleophilically attacked by a serine residue within the PBP active site, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[1]
-
Inhibition of Transpeptidation: This covalent modification inactivates the PBP, preventing it from carrying out its essential transpeptidase function—the cross-linking of peptidoglycan chains.
-
Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure.
-
Cell Lysis: The compromised cell wall ultimately leads to cell lysis and bacterial death.
Comparative Binding Affinity of Beta-Lactams to Penicillin-Binding Proteins
The efficacy of a beta-lactam antibiotic is closely related to its binding affinity for specific PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value signifies a higher binding affinity.
| Antibiotic | Bacterium | PBP Target | IC50 (µg/mL) |
| Cefaclor | Streptococcus pneumoniae | PBP1a | >256 |
| PBP2x | 16 | ||
| PBP2b | >256 | ||
| Cephalexin | Streptococcus pneumoniae (Penicillin-Sensitive) | PBP2x | 1.627 |
| Penicillin G | Streptococcus pneumoniae (Penicillin-Sensitive) | PBP1a | 0.04 |
| PBP1b | 0.15 | ||
| PBP2x | 0.022 | ||
| PBP2b | 0.2 | ||
| PBP3 | 0.01 | ||
| Ampicillin | Escherichia coli | PBP1a | 0.5 |
| PBP1b | 0.5 | ||
| PBP2 | 2 | ||
| PBP3 | 1 | ||
| PBP4 | 0.5 | ||
| PBP5/6 | >100 |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols: Determining PBP Binding Affinity
The determination of the binding affinity of beta-lactam antibiotics to PBPs is crucial for understanding their mechanism of action and spectrum of activity. A commonly employed method is the competitive binding assay using a fluorescently labeled beta-lactam, such as Bocillin FL (a derivative of penicillin V).
Competitive PBP Binding Assay Protocol
This protocol outlines the general steps for determining the IC50 of a test antibiotic.
-
Preparation of Bacterial Membranes:
-
Bacterial cells are cultured to the mid-logarithmic growth phase.
-
Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The cell pellet is resuspended in buffer and subjected to lysis (e.g., sonication or French press) to release cellular contents.
-
The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction containing the PBPs.
-
The membrane pellet is washed and resuspended in buffer, and the total protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Reaction:
-
A fixed concentration of the isolated bacterial membranes is incubated with varying concentrations of the test antibiotic (e.g., loracarbef) for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the test antibiotic to the PBPs.
-
-
Fluorescent Labeling:
-
A saturating concentration of a fluorescently labeled beta-lactam probe (e.g., Bocillin FL) is added to the reaction mixture.
-
The mixture is incubated for a shorter period (e.g., 10 minutes) to allow the fluorescent probe to bind to any PBPs that are not already occupied by the test antibiotic.
-
-
SDS-PAGE and Fluorescence Detection:
-
The reaction is stopped by the addition of SDS-PAGE sample buffer and heating.
-
The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is then visualized using a fluorescence scanner to detect the fluorescently labeled PBPs. The intensity of the fluorescent signal for each PBP band is inversely proportional to the amount of test antibiotic bound.
-
-
Data Analysis:
-
The fluorescence intensity of each PBP band is quantified using densitometry software.
-
The percentage of inhibition of fluorescent probe binding is calculated for each concentration of the test antibiotic.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the test antibiotic concentration and fitting the data to a dose-response curve.
-
Conclusion
Loracarbef, a carbacephem antibiotic, functions by inhibiting bacterial penicillin-binding proteins, thereby disrupting cell wall synthesis. While specific binding affinity data (IC50) for loracarbef is not extensively published, comparative data from its structural analog, cefaclor, and other beta-lactams provide valuable insights into its potential cross-reactivity and target preferences. The experimental protocols outlined in this guide offer a standardized approach for researchers to quantitatively assess the interaction of loracarbef and other novel beta-lactam compounds with their PBP targets, facilitating the development of more effective antibacterial agents. Further studies are warranted to elucidate the precise PBP binding profile of loracarbef across a range of clinically relevant bacteria.
References
validating the bactericidal vs bacteriostatic properties of loracarbef
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal and bacteriostatic properties of loracarbef, a synthetic carbacephem antibiotic. Its performance is evaluated against other common oral antibiotics, supported by available in vitro experimental data.
Defining Bactericidal vs. Bacteriostatic Activity
Antimicrobial agents are broadly categorized based on their primary effect on microbial populations. Bacteriostatic agents inhibit the growth and reproduction of bacteria, while bactericidal agents directly kill bacteria. The distinction is crucial in clinical settings, particularly in treating infections in immunocompromised patients where the host's immune system is less capable of clearing the inhibited bacteria.
The determination of whether an antibiotic is bactericidal or bacteriostatic is typically made by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, whereas the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Loracarbef: A Bactericidal Agent by Mechanism
Loracarbef is structurally and mechanistically similar to second-generation cephalosporin antibiotics. Its primary mode of action is the inhibition of bacterial cell wall synthesis. By binding to essential penicillin-binding proteins (PBPs) within the bacterial cell, loracarbef disrupts the cross-linking of peptidoglycan, a critical component of the cell wall. This interference leads to a compromised and weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and death. This mechanism of action firmly places loracarbef in the category of bactericidal antibiotics.
In Vitro Activity of Loracarbef and Comparator Antibiotics
The following tables summarize the in vitro activity of loracarbef and its comparators, cefaclor and amoxicillin-clavulanate, against key respiratory pathogens. The data presented are the MIC90 values, which represent the minimum inhibitory concentration required to inhibit the growth of 90% of the tested bacterial strains. It is important to note that while extensive MIC data is available, specific comparative MBC data for loracarbef is limited in the public literature. One study did measure bactericidal reciprocal titers in serum after loracarbef administration, suggesting high effectiveness against Streptococcus pneumoniae and Streptococcus pyogenes[1].
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Streptococcus pneumoniae
| Antibiotic | MIC90 (µg/mL) |
| Loracarbef | 0.25 - 2.0[2] |
| Cefaclor | 1.4 (mean MIC)[3] |
| Amoxicillin-Clavulanate | 2.0 - 4.0[4] |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Haemophilus influenzae
| Antibiotic | Strain Type | MIC90 (µg/mL) |
| Loracarbef | β-lactamase negative | 0.25 - 8.0[2] |
| β-lactamase positive | 0.5 - 16.0[2] | |
| Cefaclor | β-lactamase negative | 4.0[5] |
| β-lactamase positive | 4.0[5] | |
| Amoxicillin-Clavulanate | β-lactamase negative | ≤0.8/0.4[6] |
| β-lactamase positive | ≤0.8/0.4[6] |
Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) Against Moraxella catarrhalis
| Antibiotic | Strain Type | MIC90 (µg/mL) |
| Loracarbef | β-lactamase negative | 0.12 - 0.25[2] |
| β-lactamase positive | 0.5 - 8.0[2] | |
| Amoxicillin-Clavulanate | β-lactamase positive & negative | 0.25[7] |
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the efficacy of antimicrobial agents. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This typically involves growing the bacteria to a specific turbidity, equivalent to a 0.5 McFarland standard, and then diluting it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Minimum Bactericidal Concentration (MBC) Determination Protocol
The MBC is determined as a subsequent step to the MIC assay to assess the bactericidal activity of an antimicrobial agent.
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a suitable agar medium that does not contain any antimicrobial agent.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours, or until growth is visible in a control subculture.
-
Interpretation: The number of surviving bacterial colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.
Visualizing Experimental Workflows and Signaling Pathways
Signaling Pathway of Loracarbef's Bactericidal Action
Caption: Mechanism of Loracarbef's bactericidal action.
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Logical Relationship: Bactericidal vs. Bacteriostatic
Caption: Logic for classifying bactericidal/bacteriostatic activity.
References
- 1. Bactericidal titers of loracarbef (LY 163892) in serum and killing rates in volunteers receiving 400 versus 200 milligrams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reassessment of the cefaclor breakpoint for Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. In-vitro activity of cefaclor, cephalexin and ampicillin against 2458 clinical isolates of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility of Haemophilus influenzae to amoxicillin/clavulanic acid, erythromycin, cefaclor, and trimethoprim/sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Loracarbef Stability Against Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study on the stability of loracarbef, a synthetic carbacephem antibiotic, against other widely used beta-lactam antibiotics, including cefaclor, cephalexin, and amoxicillin. The enhanced chemical stability of loracarbef is a key attribute, offering potential advantages in formulation and storage.[1][2][3] This document provides an objective comparison of their performance, supported by experimental data, to aid in research and development.
Executive Summary
Loracarbef, a structural analog of cefaclor, demonstrates significantly greater stability in aqueous solutions.[2][4] This enhanced stability is attributed to the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring.[3] Comparative studies have shown loracarbef to be substantially more stable than cefaclor and cephalexin under various pH conditions.[4] While all beta-lactam antibiotics are susceptible to degradation, primarily through the hydrolysis of the beta-lactam ring, the rate of degradation varies significantly among these agents.[5] This guide synthesizes available data to provide a clear comparison of their stability profiles.
Comparative Stability Data
The stability of beta-lactam antibiotics is influenced by factors such as pH, temperature, and the presence of certain buffers.[4][6][7] The following table summarizes the quantitative data on the stability of loracarbef compared to cefaclor, cephalexin, and amoxicillin under specified conditions.
| Antibiotic | Condition | Stability Outcome | Reference |
| Loracarbef | pH 7.4 phosphate buffer | 130-150 times more stable than cefaclor | [4] |
| Loracarbef | pH 7.4 phosphate buffer | 10-12 times more stable than cephalexin | [4] |
| Cefaclor | pH 2.5 buffer, 4°C, 72h | >90% of initial activity retained | [6] |
| Cefaclor | pH 4.5 buffer, 4°C, 72h | >90% of initial activity retained | [6] |
| Cefaclor | pH 6.0 buffer, 4°C, 72h | 70% of initial activity retained | [6] |
| Cefaclor | pH 7.0 buffer, 4°C, 72h | 46% of initial activity retained | [6] |
| Cefaclor | pH 8.0 buffer, 4°C, 72h | 34% of initial activity retained | [6] |
| Cefaclor | pH 4.5 buffer, 25°C, 72h | 69% of initial activity retained | [6] |
| Cefaclor | pH 6.0 buffer, 25°C, 72h | 16% of initial activity retained | [6] |
| Cefaclor | pH 7.0 buffer, 25°C, 72h | 5% of initial activity retained | [6] |
| Cefaclor | pH 8.0 buffer, 25°C, 72h | 3% of initial activity retained | [6] |
| Cephalexin | Reconstituted suspension, refrigerated | Stable for 14 days | [8] |
| Cephalexin | Reconstituted suspension, repackaged in oral syringes, -20°C, 4°C, and 25°C | Stable for 90 days | [9][10] |
| Amoxicillin | Reconstituted suspension, 2-8°C | Lowest degradation over 7 days | [11] |
| Amoxicillin | 4°C | Retained 90% of initial concentration for 80.3 hours | [12] |
| Amoxicillin | 25°C | Retained 90% of initial concentration for 24.8 hours | [12] |
| Amoxicillin | 37°C | Retained 90% of initial concentration for 9 hours | [12] |
Experimental Protocols
The stability of beta-lactam antibiotics is typically assessed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products.[7][13] Forced degradation studies are also employed to understand the degradation pathways and the intrinsic stability of the molecule.[14]
HPLC Method for Stability Testing
This protocol outlines a general procedure for assessing antibiotic stability using HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and a data acquisition system.
-
Mobile Phase Preparation: The mobile phase composition is critical and needs to be optimized for the specific antibiotic. A common mobile phase for beta-lactams consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be adjusted to achieve optimal separation.
-
Standard Solution Preparation: A stock solution of the antibiotic reference standard is prepared in a suitable solvent (e.g., water or a mixture of water and organic solvent). A series of calibration standards are then prepared by diluting the stock solution to known concentrations.
-
Sample Preparation: The antibiotic samples to be tested (e.g., from a stability study) are diluted with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
-
Detection Wavelength: The UV detection wavelength is set at the absorbance maximum of the antibiotic.
-
Temperature: The column is maintained at a constant temperature (e.g., 25°C).
-
-
Analysis: The calibration standards are injected first to generate a calibration curve. Then, the test samples are injected. The concentration of the intact antibiotic in the samples is determined by comparing their peak areas to the calibration curve. The percentage of the remaining antibiotic is calculated to assess stability.
Forced Degradation Studies
Forced degradation studies are conducted to accelerate the degradation of the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical method.[14]
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at room temperature or an elevated temperature for a specified period.
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: The drug substance is exposed to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: The drug substance is exposed to UV and visible light to assess its photostability.
Following exposure to these stress conditions, the samples are analyzed using a stability-indicating method like HPLC to separate and identify the degradation products.
Visualizations
Experimental Workflow for Antibiotic Stability Testing
The following diagram illustrates a typical workflow for conducting a comparative stability study of antibiotics.
Caption: Workflow for a comparative antibiotic stability study.
Primary Degradation Pathway of Beta-Lactam Antibiotics
The primary degradation pathway for many beta-lactam antibiotics, such as amoxicillin, involves the hydrolysis of the beta-lactam ring.[5] This leads to the formation of inactive products.
Caption: Primary degradation pathway of a beta-lactam antibiotic.
References
- 1. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loracarbef - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability and Blood Level Determinations of Cefaclor, a New Oral Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. droracle.ai [droracle.ai]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
Comparative Analysis of the Post-Antibiotic Effect of Loracarbef
This guide provides a detailed comparison of the post-antibiotic effect (PAE) of loracarbef, a carbacephem antibiotic, with other relevant β-lactam agents, specifically cefaclor and amoxicillin. The PAE, which is the suppression of bacterial growth after a brief exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter that influences dosing schedules and clinical effectiveness. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate an objective comparison of these antibiotics against key Gram-positive pathogens.
Executive Summary
Loracarbef exhibits a post-antibiotic effect against Staphylococcus aureus and Streptococcus pneumoniae that is comparable to that of the second-generation cephalosporin, cefaclor.[1] The PAE for both loracarbef and cefaclor is concentration-dependent.[1] In comparison, amoxicillin also induces a significant PAE against these Gram-positive cocci. The duration of the PAE for these β-lactam antibiotics is generally more pronounced against Gram-positive bacteria than Gram-negative bacilli. The data presented in this guide, compiled from various in vitro studies, serves as a basis for evaluating the persistent antibacterial activity of these agents.
Comparative Post-Antibiotic Effect (PAE) Data
The following table summarizes the in vitro post-antibiotic effect of loracarbef, cefaclor, and amoxicillin against Staphylococcus aureus and Streptococcus pneumoniae. It is important to note that the data has been gathered from different studies, and direct head-to-head comparative studies for all three agents under identical experimental conditions are limited. Therefore, the values presented should be interpreted with consideration of potential methodological variances between studies.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | PAE Duration (hours) | Reference |
| Loracarbef | S. aureus 209-P | Concentration-dependent | Comparable to Cefaclor | [1] |
| S. pneumoniae J673 | Concentration-dependent | Comparable to Cefaclor | [1] | |
| Cefaclor | S. aureus 209-P | Concentration-dependent | Comparable to Loracarbef | [1] |
| S. pneumoniae J673 | Concentration-dependent | Comparable to Loracarbef | [1] | |
| Amoxicillin | S. aureus (β-lactamase-negative) | 2x MIC | ~ 2.0 | [2][3] |
| S. pneumoniae (penicillin-resistant) | Not Specified | 1.5 - 2.2 | [4] |
Note: Specific quantitative data for the in vitro PAE of loracarbef and cefaclor from the comparative study by Ueno and Sato (1993) were not available in the accessible abstract. The study concluded that the PAE of loracarbef was comparable to that of cefaclor.
Experimental Protocols
The determination of the in vitro post-antibiotic effect is a critical component of characterizing the pharmacodynamic profile of an antimicrobial agent. The following is a generalized protocol for determining the PAE of β-lactam antibiotics, based on methodologies described in the scientific literature.
1. Bacterial Strains and Culture Conditions:
-
Standard strains of Staphylococcus aureus (e.g., ATCC 29213) and Streptococcus pneumoniae (e.g., ATCC 49619) are used.
-
Bacteria are cultured in an appropriate broth medium, such as Mueller-Hinton Broth (MHB) for S. aureus and Todd-Hewitt Broth supplemented with yeast extract for S. pneumoniae.
-
Cultures are incubated at 37°C to reach the logarithmic growth phase (approximately 10⁸ CFU/mL).
2. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC of each antibiotic against the test organisms is determined using standard microdilution or macrodilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).
3. Induction of the Post-Antibiotic Effect:
-
A standardized bacterial suspension (e.g., 10⁶ CFU/mL) is prepared in fresh pre-warmed broth.
-
The antibiotic is added to the bacterial suspension at a specified multiple of its MIC (e.g., 2x, 4x, or 8x MIC).
-
A control culture containing no antibiotic is run in parallel.
-
The cultures are incubated for a defined period, typically 1 to 2 hours, at 37°C with shaking.
4. Removal of the Antibiotic:
-
After the exposure period, the antibiotic must be effectively removed to observe the PAE. This can be achieved by:
-
Dilution: The culture is diluted 1:1000 or 1:10,000 in pre-warmed, antibiotic-free broth. This reduces the antibiotic concentration to well below the MIC.
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with fresh broth before being resuspended in antibiotic-free medium.
-
5. Measurement of the Post-Antibiotic Effect:
-
The treated and control cultures are incubated at 37°C.
-
The growth of the bacteria is monitored over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals (e.g., every 1-2 hours).
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the count of CFU in the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after drug removal.
-
C is the corresponding time for the untreated control culture.
-
Mandatory Visualization
The following diagrams illustrate the general mechanism of action of β-lactam antibiotics and a conceptual workflow for determining the post-antibiotic effect.
Conclusion
The post-antibiotic effect is a significant characteristic of β-lactam antibiotics, contributing to their clinical effectiveness. Loracarbef exhibits a PAE against common Gram-positive respiratory pathogens that is comparable to cefaclor. While direct, comprehensive comparative studies are not abundant, the available data suggests that loracarbef's persistent antibacterial activity is a valuable attribute. Further research involving head-to-head comparisons of the PAE of loracarbef with a broader range of β-lactams under standardized conditions would be beneficial for a more definitive positioning of its pharmacodynamic profile.
References
- 1. LoracarbefのPostantibiotic Effectに関する研究 [jstage.jst.go.jp]
- 2. journals.asm.org [journals.asm.org]
- 3. Postantibiotic and post-beta-lactamase inhibitor effects of amoxicillin plus clavulanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The postantibiotic effect of amoxicillin/clavulanic acid on Streptococcus pneumoniae strains of different serotypes and penicillin sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Loracarbef vs. Third-Generation Cephalosporins: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of loracarbef, a carbacephem antibiotic, and third-generation cephalosporins in the treatment of various bacterial infections. The information presented is based on available clinical trial data and aims to provide an objective overview for research and drug development purposes.
Mechanism of Action
Both loracarbef and third-generation cephalosporins are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2][3] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3] This disruption of the cell wall integrity leads to cell lysis and death.[1][2]
While sharing a common mechanism, structural differences between loracarbef (a carbacephem) and cephalosporins influence their stability against beta-lactamases and their spectrum of activity. Loracarbef is often classified with second-generation cephalosporins due to its activity spectrum.[4]
Efficacy in Acute Exacerbations of Chronic Bronchitis: A Head-to-Head Comparison
A multicenter, randomized, double-blind clinical trial directly compared the efficacy of a five-day course of cefdinir (a third-generation cephalosporin) with a seven-day course of loracarbef in patients with acute exacerbations of chronic bronchitis.
Quantitative Data Summary
| Outcome | Cefdinir (300 mg twice daily for 5 days) | Loracarbef (400 mg twice daily for 7 days) |
| Clinical Cure Rate | 86% (138/160 evaluable patients) | 85% (141/166 evaluable patients) |
| Microbiological Eradication Rate | 88% (193/219 pathogens) | 90% (227/251 pathogens) |
| Adverse Event Rate | 30% | 21% |
Data from a multicenter, randomized, double-blind trial in patients with acute exacerbations of chronic bronchitis.[5]
Experimental Protocol: Cefdinir vs. Loracarbef in Acute Exacerbations of Chronic Bronchitis
Study Design: A multicenter, randomized, double-blind trial.
Patient Population: 586 patients with a clinical diagnosis of acute exacerbation of chronic bronchitis.
Treatment Arms:
-
Cefdinir group (n=291): Received 300 mg of cefdinir twice daily for five days.
-
Loracarbef group (n=295): Received 400 mg of loracarbef twice daily for seven days.
Assessments:
-
Clinical Evaluation: Clinical cure rates were assessed at a test-of-cure visit.
-
Microbiological Evaluation: Sputum specimens were obtained at admission and at two post-therapy visits for microbiological assessment.
-
Safety: Adverse events were monitored throughout the study.[5]
Indirect Efficacy Comparisons in Other Indications
Direct head-to-head clinical trials comparing loracarbef with third-generation cephalosporins for other common infections are limited. The following sections provide indirect comparisons based on studies where each drug was compared against a common comparator, such as amoxicillin-clavulanate or penicillin. It is important to note that these are not direct comparisons and results should be interpreted with caution.
Acute Otitis Media
| Drug | Comparator | Clinical Response Rate (Drug) | Clinical Response Rate (Comparator) | Study Details |
| Loracarbef | Amoxicillin-clavulanate | 87.3% (post-therapy) | 91.5% (post-therapy) | Multicenter, randomized, double-blind trial in children.[6] |
| Cefixime | Amoxicillin-clavulanate | 76% (post-therapy) | 77% (post-therapy) | Multicenter, randomized clinical trial in children.[7] |
| Cefixime | Amoxicillin | 93% (favorable response) | 94% (favorable response) | Randomized, open-label, multicenter trial in children.[8] |
Sinusitis
| Drug | Comparator | Clinical Response Rate (Drug) | Clinical Response Rate (Comparator) | Study Details |
| Cefpodoxime proxetil | Amoxicillin | 96% (per-protocol analysis) | 91% (per-protocol analysis) | Randomized, double-blind, parallel-group comparative study in adults.[5] |
| Cefpodoxime proxetil | Cefaclor | 84% (complete clinical cure) | 68% (complete clinical cure) | Multicenter, international, prospective, double-blind, placebo-controlled study in adult outpatients.[9] |
Pharyngitis/Tonsillitis
| Drug | Comparator | Clinical Response Rate (Drug) | Clinical Response Rate (Comparator) | Study Details |
| Loracarbef | Penicillin VK | 97.1% (successful clinical response) | 94.3% (successful clinical response) | Double-blind, randomized clinical trial in pediatric patients.[3] |
| Loracarbef | Penicillin VK | 96.6% (favorable clinical response) | 93.9% (favorable clinical response) | Double-blind, randomized clinical trial in adult patients.[10] |
Visualizing Experimental Workflow and Antibiotic Classification
To illustrate the typical design of a clinical trial comparing oral antibiotics and the classification of these beta-lactam agents, the following diagrams are provided in DOT language.
Caption: A typical workflow for a randomized controlled trial comparing two oral antibiotics.
Caption: Classification of Loracarbef and Third-Generation Cephalosporins within Beta-Lactams.
Conclusion
Based on the available direct comparative data, loracarbef and the third-generation cephalosporin cefdinir demonstrate similar efficacy in treating acute exacerbations of chronic bronchitis. Indirect comparisons for other indications such as acute otitis media, sinusitis, and pharyngitis/tonsillitis suggest comparable efficacy between loracarbef and certain third-generation cephalosporins when evaluated against common comparator antibiotics. However, the absence of direct head-to-head trials for many common infections highlights a gap in the clinical literature. Further robust, randomized controlled trials directly comparing loracarbef with various third-generation cephalosporins across a range of infectious diseases would be beneficial to definitively establish their comparative efficacy and guide clinical decision-making.
References
- 1. A national collaborative study of the in vitro activity of oral cephalosporins and loracarbef (LY 163892). Australian Group for the Study of Antimicrobial Resistance (AGAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cefprozil, cefpodoxime proxetil, loracarbef, cefixime, and ceftibuten - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Loracarbef (LY163892) vs. penicillin VK in the treatment of streptococcal pharyngitis and tonsillitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Loracarbef (LY163892) versus amoxicillin-clavulanate in the treatment of bacterial acute otitis media with effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy, safety and acceptability of cefixime and amoxicillin/clavulanate in acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, open label, multicenter trial of cefixime compared with amoxicillin for treatment of acute otitis media with effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of cefpodoxime proxetil with cefaclor in the treatment of sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loracarbef versus penicillin VK in the treatment of streptococcal pharyngitis and tonsillitis in an adult population - PubMed [pubmed.ncbi.nlm.nih.gov]
Loracarbef: A Comparative Analysis of a Carbacephem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of loracarbef with other oral antibiotics, focusing on its clinical efficacy, safety profile, and microbiological activity. The information is compiled from a range of comparative clinical trials to support research and development in the field of infectious diseases.
Mechanism of Action
Loracarbef is a synthetic oral antibiotic belonging to the carbacephem class, structurally similar to second-generation cephalosporins. Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, loracarbef binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the final step of peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to bacterial cell lysis and death.[1]
Comparative Clinical Efficacy
Loracarbef has been evaluated in numerous clinical trials against other commonly prescribed oral antibiotics. This section summarizes the key findings from these comparative studies across various infectious diseases.
Skin and Skin Structure Infections
In the treatment of skin and skin structure infections, loracarbef has demonstrated comparable efficacy to cefaclor.
| Study Outcome | Loracarbef | Cefaclor | Reference |
| Clinical Response (Favorable) | 93.3% (84/90) | 95.2% (79/83) | [2] |
| Bacteriological Eradication | 92.2% (83/90) | 89.2% (74/83) | [2] |
| Pediatric Clinical Response (Favorable) | 97.3% (71/73) | 92.3% (72/78) | [3] |
| Pediatric Bacteriological Eradication | 97.3% (71/73) | 92.3% (72/78) | [3] |
Respiratory Tract Infections
Acute Bronchitis:
Loracarbef has shown similar clinical and bacteriological efficacy to both cefaclor and amoxicillin/clavulanate in treating acute bacterial bronchitis.
| Study Outcome | Loracarbef | Cefaclor | Amoxicillin/Clavulanate | Reference |
| Clinical Cure Rate | 68.3% | 66.1% | - | [4] |
| Clinical Improvement | 27.0% | 28.6% | - | [4] |
| Bacteriological Eradication (Presumed/Proven) | 90.4% | 92.8% | - | [4] |
| Favorable Clinical Response | 98.0% (96/98) | - | 97.0% (96/99) | [5] |
| Favorable Bacteriological Response | 93.7% | - | 92.9% | [5] |
Pneumonia:
In cases of bronchopneumonia and lobar pneumonia, loracarbef's performance was comparable to amoxicillin/clavulanate.
| Study Outcome | Loracarbef | Amoxicillin/Clavulanate | Reference |
| Favorable Clinical Response | 100% (38/38) | 92.3% (36/39) | [6] |
| Bacteriological Eradication (Presumed/Proven) | 97.4% | 92.3% | [6] |
| Successful Clinical Response | 97.6% | 92.3% | [7] |
| Bacteriological Eradication (Presumed/Proven) | 89% | 92.3% | [7] |
Acute Exacerbations of Chronic Bronchitis:
Loracarbef was found to be as effective as amoxicillin/clavulanate in treating acute bacterial exacerbations of chronic bronchitis.
| Study Outcome | Loracarbef | Amoxicillin/Clavulanate | Reference |
| Favorable Clinical Response | 93.8% | 95.0% | [8] |
| Favorable Bacteriological Response | 82.2% | 90.0% | [8] |
Urinary Tract Infections
In the management of uncomplicated urinary tract infections, loracarbef demonstrated similar efficacy to cefaclor.
| Study Outcome | Loracarbef | Cefaclor | Reference |
| Clinical Cure Rate | 84.5% | 79.4% | |
| Bacteriological Eradication | 76.1% | 72.9% |
Safety and Tolerability Profile
Across multiple clinical trials, loracarbef has been generally well-tolerated.[9] The most commonly reported adverse events are gastrointestinal in nature.
| Adverse Event | Loracarbef | Cefaclor | Amoxicillin/Clavulanate | Reference |
| Diarrhea | 8.2% | 6.9% | 22.5% | [4][5] |
| Headache | 9.4% | 6.9% | - | [4] |
| Nausea | 5.6% | 4.4% | - | [4] |
| Vomiting | - | - | - | |
| Discontinuation due to Adverse Events | 1.5% | - | - | [9] |
Notably, in comparative trials, loracarbef was associated with a significantly lower incidence of diarrhea compared to amoxicillin/clavulanate.[5][8] However, a slightly higher frequency of headache was reported in the loracarbef group compared to comparator antibiotics.[9]
Experimental Protocols
The clinical trials cited in this guide were predominantly randomized, controlled, and often double-blinded studies.
General Inclusion Criteria:
-
Patients with clinical signs and symptoms of the respective infections (e.g., skin and skin structure infections, bronchitis, pneumonia, urinary tract infections).
-
Isolation of a susceptible pathogen from an appropriate clinical specimen.
General Exclusion Criteria:
-
Known hypersensitivity to β-lactam antibiotics.
-
Pregnancy or lactation.
-
Significant renal or hepatic impairment.
-
Receipt of another systemic antibiotic within a specified period before study entry.
Dosage and Administration:
-
Loracarbef: Typically 200-400 mg administered twice daily.[4][6]
-
Cefaclor: Generally 250-500 mg administered three times daily.[2][4]
-
Amoxicillin/Clavulanate: Commonly 500 mg/125 mg administered three times daily.[5][6]
Assessment of Efficacy:
-
Clinical response was generally categorized as cure, improvement, or failure based on the resolution or persistence of signs and symptoms of infection at post-treatment visits (typically 5-9 days and a follow-up visit).
-
Bacteriological response was determined by the eradication, persistence, or superinfection with a new pathogen based on follow-up cultures.
Conclusion
The body of evidence from comparative clinical trials suggests that loracarbef is an effective and well-tolerated oral antibiotic for the treatment of a variety of common bacterial infections. Its efficacy is comparable to that of established agents such as cefaclor and amoxicillin/clavulanate. The safety profile of loracarbef, particularly the lower incidence of diarrhea compared to amoxicillin/clavulanate, may offer a therapeutic advantage in certain patient populations. This guide provides a foundation for further research and informed decision-making in the development of new anti-infective therapies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Loracarbef (LY163892) versus cefaclor in the treatment of bacterial skin and skin-structure infections in an adult population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loracarbef vs. cefaclor in pediatric skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loracarbef (LY163892) versus cefaclor in the treatment of acute bacterial bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loracarbef (LY163892) versus amoxicillin/clavulanate in the treatment of acute purulent bacterial bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loracarbef (LY163892) versus amoxicillin/clavulanate in bronchopneumonia and lobar pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of loracarbef in the treatment of pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loracarbef (LY163892) versus amoxicillin/clavulanate in the treatment of acute bacterial exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The safety profile of loracarbef: clinical trials in respiratory, skin, and urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Loribid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Loribid (Loracarbef) in a research environment.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, a carbacephem antibiotic. Adherence to these protocols is essential to minimize environmental contamination and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's environmental health and safety (EHS) guidelines. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on its concentration and form. It is crucial to distinguish between high-concentration stock solutions and dilute solutions, such as those found in used cell culture media.
High-Concentration this compound Waste
High-concentration forms of this compound, such as unused or expired pure compound (powder), stock solutions, and grossly contaminated materials, are classified as hazardous chemical waste.
Step-by-Step Disposal Protocol for High-Concentration Waste:
-
Segregation: Do not mix high-concentration this compound waste with other types of waste. It must be segregated into a designated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The waste container must be labeled in accordance with your institution's EHS policy and local regulations. The label should clearly identify the contents as "Hazardous Waste: this compound (Loracarbef)" and include the accumulation start date.
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider. Under no circumstances should high-concentration this compound be disposed of down the drain or in regular trash.
Dilute this compound Waste
Dilute this compound waste, such as that found in used cell culture media or buffer solutions, requires a different approach. The primary goal is to inactivate the antibiotic's active beta-lactam ring before disposal. The choice of method depends on the stability of Loracarbef. While Loracarbef is known for its enhanced chemical stability compared to some other beta-lactams, specific data on its degradation under standard laboratory inactivation conditions should be considered.[1][2]
Step-by-Step Disposal Protocol for Dilute Waste:
-
Characterize the Waste: Identify all components in the dilute waste stream. If other hazardous materials are present, the entire mixture must be treated as hazardous chemical waste.
-
Select an Inactivation Method:
-
Method A: Chemical Hydrolysis (Recommended for Beta-Lactams): The beta-lactam ring of Loracarbef is susceptible to hydrolysis, which inactivates the antibiotic.[3]
-
Adjust the pH of the solution to >10 using a suitable base (e.g., 1M NaOH).
-
Allow the solution to stand for a sufficient period (e.g., 24 hours) to ensure complete hydrolysis.
-
Neutralize the solution to a pH between 6 and 8.
-
After neutralization and confirmation of inactivation (if required by institutional protocols), the solution may be permissible for drain disposal, provided it does not contain any other hazardous components and is in compliance with local wastewater regulations. Always verify this disposal method with your institution's EHS department.
-
-
Method B: Autoclaving (Requires Verification): Some beta-lactam antibiotics can be inactivated by heat. However, the heat stability of Loracarbef under autoclaving conditions (121°C, 15 psi for at least 15 minutes) is not definitively established in the provided resources. Some beta-lactams have been shown to be surprisingly heat-stable.[4] Therefore, this method should only be used if validated internally or if reliable data confirms its efficacy for Loracarbef. If autoclaving is deemed appropriate:
-
Collect the dilute waste in an autoclavable container.
-
Autoclave according to standard procedures.
-
After cooling, the autoclaved waste may be eligible for drain disposal, pending institutional approval and absence of other hazardous materials.
-
-
-
Disposal of Treated Waste: Once the dilute this compound waste has been effectively inactivated and neutralized, and providing it contains no other substances prohibited from drain disposal, it can be poured down the sanitary sewer, followed by a thorough flushing with water.
Data Presentation
The following table summarizes the recommended disposal procedures for different forms of this compound waste.
| Waste Type | Description | Recommended Disposal Method |
| High-Concentration Waste | Unused/expired this compound powder, stock solutions (typically ≥10 mg/mL), and materials heavily contaminated with the pure compound. | Segregate as hazardous chemical waste. Collect in a labeled, leak-proof container. Dispose of through the institution's certified hazardous waste management program. Do not drain dispose or discard in regular trash. |
| Dilute Aqueous Waste | Used cell culture media, buffer solutions, and rinsing from containers with residual this compound. | Primary Recommendation: Chemical inactivation via hydrolysis (e.g., raising pH with NaOH), followed by neutralization and drain disposal (pending institutional approval). Alternative (with caution): Autoclaving, if validated for Loracarbef inactivation. |
| Contaminated Solid Waste (Non-Sharp) | Gloves, weighing paper, absorbent pads, and other solid materials with minor contamination. | Dispose of in the designated laboratory solid waste stream, unless institutional policy requires it to be treated as chemical waste. |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Dispose of in a designated sharps container for hazardous chemical waste. |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. The carbacephems: a new beta-lactam antibiotic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous acidic degradation of the carbacephalosporin loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat stability of the antimicrobial activity of sixty-two antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Laboratory Safety: A General Guide to Handling Chemical Compounds
Disclaimer: No specific safety, handling, or disposal information could be found for a substance identified as "Loribid." The following guide provides essential, immediate safety and logistical information for the general handling of chemical compounds in a research and development setting. This content is intended to provide procedural, step-by-step guidance to be adapted to specific laboratory protocols and the known hazards of the materials in use.
I. Essential Safety and Handling Protocols
Safe laboratory practice begins with a thorough understanding of the potential hazards associated with the materials being handled. While specific protocols for "this compound" are unavailable, the following general procedures are fundamental for ensuring the safety of all laboratory personnel.
A. Pre-Handling Preparation:
-
Hazard Assessment: Before beginning any work, conduct a thorough risk assessment for the specific chemical and procedure. Consult the Safety Data Sheet (SDS) for known hazards.
-
Work Area Preparation: Ensure the work area is clean, uncluttered, and equipped with necessary safety equipment, including a chemical fume hood, emergency shower, and eyewash station.
-
Personal Protective Equipment (PPE) Inspection: Inspect all PPE for damage or contamination before use. Ensure gloves are of the appropriate material for the chemicals being handled.
B. Safe Handling Procedures:
-
Engineering Controls: Whenever possible, handle hazardous chemicals within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear the minimum required PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[1][2] Additional PPE may be required based on the hazard assessment.
-
Avoiding Contamination: Do not touch face, eyes, or personal items with gloved hands. Remove gloves and wash hands thoroughly before leaving the laboratory.[1]
C. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
II. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for minimizing exposure to hazardous materials. The following table summarizes general PPE recommendations for laboratory settings. For specific chemicals, always consult the manufacturer's compatibility chart for glove selection.[4]
| Equipment | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects eyes and face from chemical splashes, projectiles, and harmful radiation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber). Glove selection must be based on the specific chemical being handled. | Protects hands from chemical contact. Disposable nitrile gloves offer limited protection for incidental contact.[2] |
| Body Protection | Flame-resistant lab coat worn fully buttoned. | Provides a barrier against spills and splashes of hazardous materials.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95, half-mask, or full-face respirator with appropriate cartridges). | Required when handling volatile or highly toxic materials outside of a fume hood. Use is based on a thorough risk assessment. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
III. Disposal of Chemical Waste
Proper disposal of chemical waste is crucial to protect human health and the environment. All chemical waste must be handled in accordance with institutional and regulatory guidelines.
A. Waste Segregation:
-
Segregate waste into compatible categories (e.g., halogenated organic solvents, non-halogenated organic solvents, acidic waste, basic waste).[3]
-
Never mix incompatible waste streams.
B. Waste Container Management:
-
Use appropriate, clearly labeled waste containers.
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[3]
-
Keep waste containers securely closed except when adding waste.
C. Disposal Procedures:
-
Labeling: Attach a completed hazardous waste tag to the container, identifying the contents.
-
Storage: Store waste in a designated, well-ventilated satellite accumulation area.
-
Pickup: Arrange for waste pickup by authorized personnel.
IV. Experimental Workflow and Safety Decision Making
The following diagrams illustrate a general workflow for handling laboratory chemicals and a decision-making process for selecting appropriate PPE.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
